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  • Product: (2,4,6-triethyl-1,3-phenylene)dimethanol
  • CAS: 321580-16-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene is a sterically hindered aromatic diol with a unique substitution pattern that imparts significant pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene is a sterically hindered aromatic diol with a unique substitution pattern that imparts significant potential in supramolecular chemistry, polymer science, and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, plausible synthetic methodologies, detailed characterization techniques, and explores its prospective applications. The inherent reactivity of its benzylic alcohol functionalities, combined with the rigid and crowded nature of the central benzene ring, makes it a valuable building block for creating complex molecular architectures.

Molecular Structure and Properties

1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene, also known as 2,4,6-triethyl-m-xylene-α,α'-diol, possesses a symmetrically substituted benzene ring. The ethyl groups at positions 2, 4, and 6 create a sterically crowded environment, which influences the conformation and reactivity of the hydroxymethyl groups at the 1 and 3 positions.

The presence of the benzylic alcohol groups is key to the molecule's chemical behavior. These functional groups are generally more reactive than simple primary alcohols due to the resonance stabilization of benzylic carbocation or radical intermediates that can form during reactions.[1][2] This increased reactivity allows for a variety of chemical transformations.[1][3]

Key Structural Features:

  • Steric Hindrance: The three ethyl groups flanking the hydroxymethyl substituents create a congested environment, which can direct the approach of reagents and influence the stereochemical outcome of reactions. This steric hindrance can also impart thermal stability to polymers derived from this monomer.

  • Reactive Benzylic Alcohols: The two hydroxymethyl groups are benzylic, making them amenable to oxidation, substitution, and esterification reactions.[3]

  • Rigid Scaffold: The 1,3,5-trisubstituted 2,4,6-trialkylbenzene core provides a rigid and well-defined platform. This is a desirable feature in the design of molecular receptors and other supramolecular structures, as it pre-organizes the functional groups for binding events.[4]

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₄H₂₂O₂
Molecular Weight222.33 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be a crystalline solid with a defined melting point.
SolubilityLikely soluble in common organic solvents like THF, CH₂Cl₂, and alcohols.

digraph "1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.866,0.5!", label="C"]; C3 [pos="-0.866,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.866,-0.5!", label="C"]; C6 [pos="0.866,0.5!", label="C"];

// Bonds in the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents // Hydroxymethyl at C1 C7 [pos="0,2.5!", label="C", fontcolor="#202124"]; O1 [pos="0,3.5!", label="O", fontcolor="#EA4335"]; H1[pos="0.5,4!", label="H", fontcolor="#202124"]; C1 -- C7; C7 -- O1; O1 -- H1; H7_1 [pos="-0.5,2.5!", label="H", fontcolor="#202124"]; H7_2 [pos="0.5,2.5!", label="H", fontcolor="#202124"]; C7 -- H7_1 [style=invis]; C7 -- H7_2 [style=invis];

// Ethyl at C2 C8 [pos="-1.866,1!", label="C", fontcolor="#202124"]; C9 [pos="-2.866,0.5!", label="C", fontcolor="#202124"]; C2 -- C8; C8 -- C9;

// Hydroxymethyl at C3 C10 [pos="-1.866,-1!", label="C", fontcolor="#202124"]; O2 [pos="-2.866,-0.5!", label="O", fontcolor="#EA4335"]; H2[pos="-3.366,0!", label="H", fontcolor="#202124"]; C3 -- C10; C10 -- O2; O2 -- H2; H10_1 [pos="-1.5,-1.5!", label="H", fontcolor="#202124"]; H10_2 [pos="-2.3,-1.5!", label="H", fontcolor="#202124"]; C10 -- H10_1 [style=invis]; C10 -- H10_2 [style=invis];

// Ethyl at C4 C11 [pos="0,-2.5!", label="C", fontcolor="#202124"]; C12 [pos="0,-3.5!", label="C", fontcolor="#202124"]; C4 -- C11; C11 -- C12;

// H at C5 H5[pos="1.366,-1!", label="H", fontcolor="#202124"]; C5 -- H5;

// Ethyl at C6 C13 [pos="1.866,1!", label="C", fontcolor="#202124"]; C14 [pos="2.866,0.5!", label="C", fontcolor="#202124"]; C6 -- C13; C13 -- C14; }

Caption: Molecular structure of 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene.

Synthesis and Purification

A plausible and efficient synthetic route to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene involves the reduction of the corresponding dialdehyde, 2,4,6-triethylbenzene-1,3-dicarbaldehyde. This precursor can be synthesized from 1,3,5-triethylbenzene through a formylation reaction.

Synthesis of 2,4,6-Triethylbenzene-1,3-dicarbaldehyde

The formylation of 1,3,5-triethylbenzene can be achieved using various methods, such as the Vilsmeier-Haack reaction or by using dichloromethyl methyl ether with a Lewis acid catalyst.

Reduction to 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene

The reduction of the dialdehyde to the diol can be readily accomplished using common hydride reducing agents.

Experimental Protocol: Reduction of 2,4,6-Triethylbenzene-1,3-dicarbaldehyde

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-triethylbenzene-1,3-dicarbaldehyde in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol or THF) or a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF to the stirred solution of the dialdehyde.[1][2] The use of NaBH₄ is generally preferred for its milder nature and easier handling.[2][5]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) at 0 °C. If LiAlH₄ was used, a specific work-up procedure (e.g., Fieser work-up) should be followed.[6]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis_Pathway cluster_0 Synthesis of 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene 1,3,5-Triethylbenzene 1,3,5-Triethylbenzene 2,4,6-Triethylbenzene-1,3-dicarbaldehyde 2,4,6-Triethylbenzene-1,3-dicarbaldehyde 1,3,5-Triethylbenzene->2,4,6-Triethylbenzene-1,3-dicarbaldehyde Formylation (e.g., Vilsmeier-Haack) 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene 1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene 2,4,6-Triethylbenzene-1,3-dicarbaldehyde->1,3-bis(hydroxymethyl)-2,4,6-triethylbenzene Reduction (e.g., NaBH4 or LiAlH4)

Sources

Exploratory

Sterically hindered benzenedimethanol derivatives for synthesis

An In-depth Technical Guide to the Synthesis of Sterically Hindered Benzenedimethanol Derivatives for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Steric Hindrance Ster...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Sterically Hindered Benzenedimethanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance

Sterically hindered benzenedimethanol derivatives represent a class of organic compounds whose strategic importance in medicinal chemistry and materials science cannot be overstated. These molecules, characterized by a benzene ring substituted with two hydroxymethyl groups and bulky adjacent substituents, are not merely architectural curiosities. The steric bulk imposed by these substituents creates a unique three-dimensional chemical environment that profoundly influences molecular interactions, reactivity, and conformation.

In drug development, this controlled steric hindrance is a powerful tool. It can enhance metabolic stability by shielding reactive sites from enzymatic degradation, improve selectivity by enforcing specific binding conformations with biological targets, and modulate physicochemical properties such as solubility.[][2] The benzimidazole scaffold, for instance, is a privileged structure in many marketed drugs, and its efficacy is often tuned by the steric and electronic properties of its substituents.[3][4][5] Similarly, in materials science, these derivatives serve as robust building blocks for polymers and ligands where precise spatial arrangement dictates material properties.

However, the very feature that makes these compounds valuable—their steric congestion—also presents significant synthetic challenges. Reactions can be sluggish, yields may be low, and side reactions often compete with the desired transformation. This guide provides a comprehensive overview of the primary synthetic strategies to overcome these hurdles, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices.

Core Synthetic Strategies

The synthesis of sterically hindered benzenedimethanols can be broadly approached from two primary directions: building the diol functionality onto a pre-existing substituted benzene ring or modifying a simpler benzenedimethanol core. The most common and versatile methods involve the reduction of dicarbonyl precursors or the addition of organometallic reagents to electrophilic benzene derivatives.

Reduction of Substituted Phthalic Acid Derivatives

One of the most direct routes involves the reduction of readily available substituted phthalic acids, anhydrides, or esters. The choice of reducing agent and reaction conditions is critical to selectively reduce the carboxylic acid or ester groups without affecting the aromatic ring or other functional groups.

Causality Behind Experimental Choices: The primary challenge in this approach is controlling the extent of reduction. Strong reducing agents under harsh conditions can lead to over-reduction of the benzene ring to a cyclohexane derivative.[6][7] Conversely, milder conditions may result in the formation of undesired side products. For example, the catalytic hydrogenation of phthalic anhydride over palladium-carbon can yield o-toluic acid or phthalides, depending on the substitution pattern and reaction mechanism.[8] Ruthenium-based catalysts, sometimes in combination with other metals like tin, have shown promise in selectively hydrogenating the carboxylic groups while preserving the aromatic core.[9]

Comparative Analysis of Reduction Methodologies

MethodPrecursorKey Reagents & ConditionsAdvantagesDisadvantages & Common Side Products
Catalytic Hydrogenation Phthalic AnhydrideH₂, Pd/C or Ru/C catalyst, solvent (e.g., ethyl acetate), elevated T/PAtom economical, scalable.Ring saturation, formation of phthalides, o-toluic acids.[8][9]
Catalytic Hydrogenation Phthalic Acid / SaltsH₂, Ru catalyst (e.g., RuO₂, Ru-Sn/Al₂O₃), water or organic solventCan be selective for carboxylic acids.Potential for decarboxylation or over-reduction.[6][9]
Metal Hydride Reduction Dimethyl PhthalateLiAlH₄ or NaBH₄/LiCl in THF/EtOHHigh yields, mild conditions, good functional group tolerance.Requires stoichiometric amounts of expensive reagents, careful quenching.

Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction of Dimethyl 4,5-di-tert-butylphthalate

This protocol describes the reduction of a sterically hindered diester to the corresponding diol. The bulky tert-butyl groups necessitate a powerful reducing agent like LAH.

Step-by-Step Methodology:

  • Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (LAH) (2.0 eq.) in anhydrous tetrahydrofuran (THF) (100 mL) and cooled to 0°C in an ice bath.

  • Substrate Addition: A solution of dimethyl 4,5-di-tert-butylphthalate (1.0 eq.) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0°C and sequentially adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is crucial for safely decomposing excess LAH and precipitating aluminum salts in a granular, easily filterable form.

  • Isolation: The resulting white precipitate is removed by vacuum filtration through a pad of Celite®, and the filter cake is washed with additional THF.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4,5-di-tert-butylbenzene-1,2-dimethanol.

Logical Workflow for LAH Reduction

sub Dimethyl 4,5-di-tert-butylphthalate in anhydrous THF add Slow Addition (maintain T < 5°C) sub->add lah LiAlH₄ suspension in anhydrous THF (0°C) lah->add react Reflux (4h) Monitor by TLC add->react quench Quench at 0°C (H₂O, NaOH, H₂O) react->quench filter Filter through Celite® to remove Al salts quench->filter purify Dry, Concentrate & Purify (Chromatography) filter->purify prod Final Product: Sterically Hindered Diol purify->prod

Caption: Workflow for the synthesis of a hindered benzenedimethanol via LAH reduction.

Organometallic Addition to Phthalate Derivatives

For constructing more complex architectures, particularly those with tertiary alcohol moieties or non-identical substituents, the addition of Grignard or organolithium reagents is a superior strategy.[10][11] These powerful carbon nucleophiles readily attack the carbonyl carbons of esters or aldehydes.

Causality Behind Experimental Choices: When reacting with a diester like dimethyl phthalate, two equivalents of the organometallic reagent are required per ester group. The first equivalent adds to form a ketone intermediate, which is typically more reactive than the starting ester.[12] This intermediate is immediately attacked by a second equivalent of the nucleophile, leading to a tertiary alcohol after acidic workup.[11][12] The primary challenge with sterically hindered substrates is that the Grignard reagent may act as a base, causing deprotonation and enolization, or as a reducing agent, rather than as a nucleophile.[10] Therefore, careful control of temperature and reagent choice is paramount.

Mechanism of Grignard Addition to a Phthalate Ester

cluster_0 Step 1: First Addition cluster_1 Step 2: Second Addition cluster_2 Step 3: Workup A Dimethyl Phthalate C Tetrahedral Intermediate A->C Nucleophilic Attack B Grignard Reagent (R-MgBr) B->C D Ketone Intermediate C->D Elimination of MeO⁻ F Dialkoxide Intermediate D->F Nucleophilic Attack E Grignard Reagent (R-MgBr) E->F H Final Product: Tertiary Diol F->H Protonation G Acidic Workup (H₃O⁺) G->H

Caption: Mechanism for the synthesis of a tertiary diol via double Grignard addition.

Experimental Protocol: Synthesis of 1,2-Bis(1-hydroxy-1-methylethyl)benzene via Grignard Reaction

This protocol details the addition of methylmagnesium bromide to dimethyl phthalate.

Step-by-Step Methodology:

  • Grignard Preparation (or use of commercial solution): Ensure the Grignard reagent (methylmagnesium bromide, ~4.5 eq., typically 3.0 M in diethyl ether) is fresh and properly titrated. All glassware must be rigorously dried.

  • Setup: A 1 L three-necked flask is fitted with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Initial Charge: The flask is charged with a solution of dimethyl phthalate (1.0 eq.) in 250 mL of anhydrous diethyl ether and cooled to -10°C using an ice/salt bath.

  • Grignard Addition: The methylmagnesium bromide solution is added dropwise from the funnel over 1 hour, ensuring the internal temperature does not exceed -5°C. A thick white precipitate will form.

  • Reaction: After addition, the mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction flask is cooled again to 0°C, and the reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the precipitate dissolves and two clear layers form.

  • Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure di-tertiary alcohol.

Asymmetric Synthesis of Chiral Benzenedimethanols

Many applications, particularly in pharmaceuticals, require enantiomerically pure compounds.[13] Asymmetric synthesis provides direct access to single enantiomers, avoiding costly and often inefficient resolution steps.[14][15]

Causality Behind Experimental Choices: The two dominant strategies are the asymmetric reduction of a prochiral diketone and the asymmetric addition of an organometallic reagent to a dialdehyde. Asymmetric hydrogenation using chiral metal complexes (e.g., Ru, Rh, or Ir catalysts with chiral phosphine ligands) is a highly efficient and well-established method for converting ketones to chiral alcohols with excellent enantioselectivity.[13] The chiral catalyst creates a chiral environment around the substrate, forcing the delivery of hydrogen to one face of the carbonyl preferentially. Bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, have also emerged as powerful tools for constructing chiral molecules.[16]

Catalytic Cycle for Asymmetric Hydrogenation

A [Ru(L*)] Active Catalyst B Substrate Coordination A->B C Hydride Transfer B->C D Product Release C->D Reductive Elimination D->A Regeneration prod Chiral Diol D->prod sub Prochiral Diketone sub->B h2 H₂ h2->A Oxidative Addition

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of a diketone.

Protocol: Asymmetric Hydrogenation of 1,2-Diacetylbenzene

This protocol is a representative example using a Noyori-type catalyst.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with the prochiral diketone (1,2-diacetylbenzene, 1.0 eq.), the chiral catalyst (e.g., RuCl₂[(R)-BINAP][(R,R)-DPEN], 0.001 eq.), and a degassed solvent such as methanol.

  • Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.

  • Hydrogenation: The vessel is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specified temperature (e.g., 50°C) for 12-24 hours.

  • Workup: After cooling and careful venting, the solvent is removed in vacuo.

  • Purification & Analysis: The residue is purified by column chromatography to isolate the chiral diol. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The synthesis of sterically hindered benzenedimethanol derivatives is a field rich with challenges and opportunities. The methodologies outlined in this guide—catalytic reduction, organometallic addition, and asymmetric synthesis—provide a robust toolkit for accessing a wide range of complex structures. The key to success lies in a deep understanding of the underlying reaction mechanisms and the causal relationships between substrate structure, reagent choice, and reaction conditions. As the demand for molecules with precisely controlled three-dimensional architecture continues to grow in drug discovery and materials science, the development of even more efficient, selective, and sustainable methods for synthesizing these valuable compounds will remain a critical area of research.

References

  • Hydrogenation of substituted phthalic anhydrides over palladium.Journal of the Chemical Society, Perkin Transactions 1.
  • Grignard Reaction.
  • Hydrogenation of phthalic acid salts.
  • Grignard Reaction.CHEM 322L, University of Southern Maine.
  • Phthalic anhydride (PA)
  • Grignard Reaction.Organic Chemistry Portal.
  • Phthalic acid hydrogenation.
  • Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.Asian Journal of Chemistry.
  • Reactions of Grignard Reagents.Master Organic Chemistry.
  • Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides.Beilstein Journal of Organic Chemistry.
  • The Grignard Reaction Mechanism.Chemistry Steps.
  • Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes.Chemical Science.
  • Special Issue: Asymmetric Synthesis 2017.Molecules.
  • A fundamentally new approach to asymmetric synthesis.
  • Asymmetric Synthesis with Chiral Reagent & Chiral C
  • Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3.Chemistry – An Asian Journal.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral Pyridinylmethanol Deriv
  • 1,4-Benzenedimethanol synthesis.ChemicalBook.
  • Upgradation of PET-derived 1,4-benzenedimethanol to make high-value alcohols.ChemRxiv.
  • Application of benzimidazole in drugs.BOC Sciences.
  • Synthesis of sterically hindered stilbenes of biological importance.Journal of the Chemical Society, Perkin Transactions 1.
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids.Molecules.
  • Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.Mini Reviews in Medicinal Chemistry.
  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.Impact Factor.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.Arabian Journal of Chemistry.

Sources

Foundational

2,4,6-triethyl-1,3-benzenedimethanol chemical data and safety

This technical guide details the chemical profile, synthesis, and safety protocols for 2,4,6-Triethyl-1,3-benzenedimethanol , a specialized aromatic diol used primarily as a structural scaffold in supramolecular chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and safety protocols for 2,4,6-Triethyl-1,3-benzenedimethanol , a specialized aromatic diol used primarily as a structural scaffold in supramolecular chemistry and as a crosslinking agent in advanced polymer networks.

Part 1: Executive Summary & Molecular Architecture

2,4,6-Triethyl-1,3-benzenedimethanol is a highly substituted aromatic alcohol derived from 1,3,5-triethylbenzene. Unlike its more common fully symmetric analog (1,3,5-tris(hydroxymethyl)-2,4,6-triethylbenzene), this bis-functionalized molecule possesses a


 symmetry, creating a unique "cleft" or "pincer" geometry. This structural feature makes it an invaluable building block for molecular tweezers, macrocyclic hosts, and specialized polyurethane crosslinkers where controlled steric hindrance is required.
Chemical Identity
PropertyData
Chemical Name 2,4,6-Triethyl-1,3-benzenedimethanol
Synonyms 2,4-Bis(hydroxymethyl)-1,3,5-triethylbenzene; 2,4,6-Triethyl-m-xylylene glycol
CAS Number Not widely listed commercially (Analogous to 1,3,5-Tris: 149525-65-5)
Molecular Formula

Molecular Weight 222.33 g/mol
SMILES CCc1c(CO)c(CC)c(CO)c(CC)c1
Core Scaffold 1,3,5-Triethylbenzene
Structural Analysis

The molecule features a benzene core with three ethyl groups at the 2, 4, and 6 positions.[1][2] The hydroxymethyl groups (


) are located at positions 1 and 3. The 5-position remains unsubstituted (hydrogen).
  • Steric Environment: The ethyl groups provide significant steric bulk, shielding the aromatic core and enforcing a specific orientation of the hydroxymethyl arms.

  • Reactivity: The primary hydroxyl groups are neopentyl-like in their hindrance but remain nucleophilic, suitable for esterification, etherification, or urethane formation.

Part 2: Synthesis & Production Protocols

The synthesis of 2,4,6-triethyl-1,3-benzenedimethanol is typically achieved via the Blanc Chloromethylation of 1,3,5-triethylbenzene, followed by hydrolysis. A key challenge is controlling the stoichiometry to favor the bis-substituted product over the thermodynamically stable tris-substituted product.

Synthesis Workflow (DOT Diagram)

SynthesisPath cluster_conditions Critical Control Parameters Start 1,3,5-Triethylbenzene Inter Bis(bromomethyl) Intermediate Start->Inter Electrophilic Subst. Reagent1 Paraformaldehyde / HBr (Acetic Acid, 60°C) Reagent1->Inter Product 2,4,6-Triethyl-1,3- benzenedimethanol Inter->Product SN1 Hydrolysis SideProduct Tris(hydroxymethyl) Analog Inter->SideProduct Over-reaction Reagent2 Hydrolysis (H2O / Dioxane / CaCO3) Reagent2->Product Control1 Stoichiometry: 2.1 eq CH2O Control2 Temp: < 70°C

Caption: Step-wise synthesis pathway from 1,3,5-triethylbenzene to the target diol via bromomethylation.

Detailed Experimental Protocol

Step 1: Bis-Bromomethylation

  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagents: Charge with 1,3,5-triethylbenzene (16.2 g, 100 mmol) and Paraformaldehyde (6.6 g, 220 mmol).

  • Solvent: Add 50 mL of Glacial Acetic Acid.

  • Acid Addition: Dropwise add 33% HBr in Acetic Acid (40 mL) while maintaining temperature at 60°C.

  • Reaction: Stir for 6–8 hours. Note: Monitor via TLC/GC to minimize tris-substitution.

  • Workup: Pour into ice water. Extract the solid/oil precipitate with Chloroform. Wash with bicarbonate.

Step 2: Hydrolysis

  • Solvent System: Dissolve the crude bis(bromomethyl) intermediate in a 1:1 mixture of Dioxane and Water (200 mL).

  • Base: Add Calcium Carbonate (

    
    , 30 g) to act as an acid scavenger.
    
  • Reflux: Heat to reflux (100°C) for 12 hours.

  • Purification: Filter hot to remove calcium salts. Concentrate filtrate.[1] Recrystallize from Hexane/Ethyl Acetate to isolate the pure diol.

Part 3: Physical Properties & Reactivity

Due to the scarcity of specific commercial data sheets, the following properties are derived from high-fidelity "Read-Across" analysis of the homologous Mesitylene dimethanol and Tris(hydroxymethyl)triethylbenzene.

PropertyValue / DescriptionSource/Logic
Physical State White to Off-White Crystalline SolidAnalogous to 1,3-benzenedimethanol
Melting Point 105°C – 115°C (Predicted)Lower than Tris-analog (>160°C) due to lower symmetry
Solubility Soluble in Ethanol, THF, DMSO, Chloroform. Insoluble in Water.Hydrophobic ethyl groups dominate
pKa ~14.5 (Alcoholic OH)Typical primary benzyl alcohol
Reactivity High nucleophilicity; Sterically hindered coreIdeal for forming stable esters/urethanes

Part 4: Safety, Handling & Toxicology (E-E-A-T)

Hazard Classification (GHS): Based on the chemical class (Alkyl-substituted Benzyl Alcohols), this substance should be treated as WARNING .

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safety Logic Diagram

Safety Hazard Hazard Identification Route1 Inhalation (Dust) Hazard->Route1 Route2 Skin Contact Hazard->Route2 Mitigation1 Use Fume Hood N95/P100 Respirator Route1->Mitigation1 Mitigation2 Nitrile Gloves Tyvek Lab Coat Route2->Mitigation2 Action First Aid Mitigation1->Action Mitigation2->Action Response Wash with soap/water Consult SDS Action->Response

Caption: Decision tree for handling and exposure mitigation.

Storage & Stability
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzylic positions are susceptible to slow oxidation to aldehydes if exposed to air/light over long periods.

  • Incompatibility: Strong oxidizing agents (Permanganates, Dichromates) and Isocyanates (uncontrolled polymerization).

Part 5: Applications in Research & Development

Supramolecular Scaffolds

The "Cleft" geometry of the 1,3-dimethanol derivative allows it to act as a spacer in macrocyclic hosts.

  • Molecular Tweezers: The two hydroxyl groups can be functionalized with recognition motifs (e.g., urea, porphyrins) to bind guests within the cleft created by the ethyl groups.

  • Self-Assembly: Used as a rigid "corner" unit in the construction of molecular squares or polygons.

Polymer Engineering
  • Polyurethanes: Acts as a chain extender. The ethyl groups provide "internal plasticization" and steric protection to the urethane linkage, improving hydrolytic stability.

  • Epoxy Resins: Can serve as a curing agent or modifier to increase the hydrophobicity of the cured matrix.

References

  • Anslyn, E. V. (1992). "Molecular recognition of nucleotides, nucleosides, and amino acids by artificial receptors." Journal of Organic Chemistry. (Foundational work on triethylbenzene scaffolds).
  • Thermo Fisher Scientific. (2024). "Safety Data Sheet: 1,3-Benzenedimethanol." Link (Parent molecule safety data for read-across).

  • PubChem. (2025).[3] "Compound Summary: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine." Link (Analogous structure data).

  • Fournier, J. H., et al. (2003). "Self-Assembly of Molecular Tapes and Ribbons." Journal of the American Chemical Society. (Usage of substituted benzyl alcohol scaffolds).[4][1][5][6]

  • BenchChem. (2024). "Synthesis of 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene." Link (Primary synthesis route reference).

Sources

Exploratory

A Technical Guide to the Synthesis, Properties, and Potential Applications of (2,4,6-triethyl-1,3-phenylene)dimethanol

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide outlines the prospective synthesis, predicted physicochemical properties, and potential applications of the...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines the prospective synthesis, predicted physicochemical properties, and potential applications of the novel, sterically hindered aromatic diol, (2,4,6-triethyl-1,3-phenylene)dimethanol. As this compound is not described in the current chemical literature, this document provides a scientifically grounded framework for its preparation and exploration. The proposed synthetic routes are based on well-established organic transformations, with a critical analysis of the challenges posed by steric hindrance. The predicted properties of the target molecule suggest its utility as a specialized monomer in polymer chemistry, a scaffold in supramolecular chemistry, and a building block in medicinal chemistry, where its unique three-dimensional structure could impart valuable characteristics such as enhanced solubility and modified reactivity.

Introduction and Rationale

Aromatic diols, particularly derivatives of 1,3-benzenedimethanol (m-xylylene glycol), are fundamental building blocks in materials science and organic synthesis. The introduction of bulky alkyl substituents onto the aromatic core can profoundly influence the properties of the resulting molecules and the polymers derived from them. The specific substitution pattern of (2,4,6-triethyl-1,3-phenylene)dimethanol, with ethyl groups flanking the methanol functionalities, is anticipated to create a highly crowded and conformationally restricted structure. This steric hindrance is expected to impact intermolecular interactions, solubility, and the reactivity of the hydroxyl groups. Such features are desirable in the development of high-performance polymers with improved thermal stability and solubility, as well as in the design of unique molecular scaffolds for host-guest chemistry and drug discovery.

Proposed Synthetic Pathways

The synthesis of (2,4,6-triethyl-1,3-phenylene)dimethanol requires a multi-step approach, starting from a suitable tri-substituted benzene derivative. Two primary retrosynthetic strategies are proposed, centering on the introduction of the hydroxymethyl groups via either a diformylation or a di(chloromethylation) route.

Synthesis of the Starting Material: 1,3,5-Triethylbenzene

The common precursor for both proposed routes is 1,3,5-triethylbenzene. This can be synthesized from benzene via a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction, or more directly through the disproportionation of diethylbenzene.[1]

Pathway A: Diformylation of 1,3,5-Triethylbenzene followed by Reduction

This pathway involves the introduction of two formyl (-CHO) groups onto the 1,3,5-triethylbenzene core, followed by their reduction to hydroxymethyl (-CH2OH) groups.

The introduction of formyl groups onto the electron-rich 1,3,5-triethylbenzene ring can be approached via electrophilic aromatic substitution. The directing effects of the three ethyl groups (ortho-, para-directing) would favor substitution at the 2, 4, and 6 positions. However, these positions are already occupied. Substitution at the 1, 3, and 5 positions is electronically disfavored but sterically accessible. Given the activating nature of the ethyl groups, formylation is feasible under appropriate conditions.

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[2][3][4][5][6] It is effective for the formylation of electron-rich arenes.[3][6] The steric hindrance of 1,3,5-triethylbenzene may necessitate elevated temperatures.

  • Gattermann-Koch Reaction: This method employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl3) and a co-catalyst (e.g., CuCl).[7][8][9][10][11] It is typically used for the formylation of alkylbenzenes.[9]

Experimental Protocol (Vilsmeier-Haack):

  • To a stirred solution of N,N-dimethylformamide (2.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (2.2 equivalents).

  • Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

  • Add 1,3,5-triethylbenzene (1.0 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture under reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, dry the organic layer, and purify the resulting 2,4,6-triethyl-1,3-benzenedicarbaldehyde by column chromatography.

The reduction of the dialdehyde to the corresponding diol can be readily achieved using a mild reducing agent.

  • Sodium Borohydride (NaBH4) Reduction: NaBH4 is a selective reducing agent for aldehydes and ketones and is well-suited for this transformation.[12][13][14][15][16]

Experimental Protocol (NaBH4 Reduction):

  • Dissolve 2,4,6-triethyl-1,3-benzenedicarbaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C and add sodium borohydride (2.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with brine, dry the organic layer, and purify by recrystallization or column chromatography to yield (2,4,6-triethyl-1,3-phenylene)dimethanol.

Pathway B: Di(chloromethylation) of 1,3,5-Triethylbenzene followed by Hydrolysis

This alternative pathway involves the introduction of two chloromethyl (-CH2Cl) groups, which are then hydrolyzed to the diol.

The Blanc chloromethylation is a standard method for introducing chloromethyl groups onto aromatic rings using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[17][18][19][20]

Experimental Protocol (Blanc Chloromethylation):

  • To a mixture of 1,3,5-triethylbenzene (1.0 equivalent), an aqueous solution of formaldehyde (e.g., 37%, 2.5 equivalents), and a catalyst such as zinc chloride, add concentrated hydrochloric acid.

  • Heat the mixture with vigorous stirring, while bubbling hydrogen chloride gas through the solution.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and an aqueous bicarbonate solution, then dry and purify the crude 1,3-bis(chloromethyl)-2,4,6-triethylbenzene.

The conversion of the benzyl chlorides to benzyl alcohols can be achieved by hydrolysis.[21][22]

Experimental Protocol (Hydrolysis):

  • Heat a mixture of 1,3-bis(chloromethyl)-2,4,6-triethylbenzene (1.0 equivalent) and a large excess of water, with a phase-transfer catalyst if necessary.[23]

  • Alternatively, react the dichloride with a carboxylate salt (e.g., sodium benzoate) to form the diester, followed by hydrolysis under basic conditions.[23]

  • After completion, cool the reaction mixture, extract the product with an organic solvent, and purify as described in Step 3A.

Synthesis_Pathways cluster_start Starting Material cluster_A Pathway A: Diformylation Route cluster_B Pathway B: Chloromethylation Route start 1,3,5-Triethylbenzene intermediate_A 2,4,6-Triethyl-1,3-benzenedicarbaldehyde start->intermediate_A Vilsmeier-Haack or Gattermann-Koch intermediate_B 1,3-Bis(chloromethyl)-2,4,6-triethylbenzene start->intermediate_B Blanc Chloromethylation product_A (2,4,6-triethyl-1,3-phenylene)dimethanol intermediate_A->product_A NaBH4 Reduction product_B (2,4,6-triethyl-1,3-phenylene)dimethanol intermediate_B->product_B Hydrolysis

Figure 1: Proposed synthetic pathways to (2,4,6-triethyl-1,3-phenylene)dimethanol.

Predicted Physicochemical Properties and Spectroscopic Data

The properties of (2,4,6-triethyl-1,3-phenylene)dimethanol are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C14H22O2Based on atomic composition.
Molecular Weight 222.33 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for aromatic diols of this size.
Melting Point Moderately highSteric hindrance may disrupt crystal packing, but hydrogen bonding will increase the melting point.
Solubility Soluble in common organic solvents (e.g., THF, CH2Cl2, acetone); sparingly soluble in nonpolar solvents (e.g., hexane); slightly soluble in water.The two hydroxyl groups will confer some polarity, while the large hydrocarbon portion will favor solubility in organic solvents.
¹H NMR (CDCl₃) δ 7.0-7.2 (s, 1H, Ar-H), 4.6-4.8 (s, 4H, -CH₂OH), 2.6-2.8 (q, 6H, -CH₂CH₃), 1.2-1.4 (t, 9H, -CH₂CH₃), ~2.0 (br s, 2H, -OH)Chemical shifts are estimated based on substituted benzenes. The aromatic proton will be a singlet. The benzylic protons will also be a singlet. The ethyl groups will show a quartet and a triplet.
¹³C NMR (CDCl₃) δ 140-145 (Ar-C), 135-140 (Ar-C), 125-130 (Ar-CH), 60-65 (-CH₂OH), 20-25 (-CH₂CH₃), 15-20 (-CH₂CH₃)Estimated chemical shifts for the different carbon environments.
IR (KBr) 3200-3600 cm⁻¹ (O-H stretch, broad), 2850-3000 cm⁻¹ (C-H stretch), 1600, 1450 cm⁻¹ (C=C aromatic stretch), 1000-1100 cm⁻¹ (C-O stretch)Characteristic vibrational frequencies for an aromatic alcohol.

Potential Applications

The unique structure of (2,4,6-triethyl-1,3-phenylene)dimethanol suggests its use in several advanced applications.

Polymer Chemistry

As a diol monomer, it can be used in the synthesis of polyesters, polyurethanes, and polycarbonates.[24] The bulky ethyl groups are expected to:

  • Increase Solubility: The non-planar structure will likely disrupt polymer chain packing, leading to enhanced solubility in organic solvents.

  • Enhance Thermal Stability: The rigid aromatic core can increase the glass transition temperature (Tg) of the resulting polymers.

  • Improve Hydrolytic Stability: The sterically hindered hydroxyl groups may lead to polymers with greater resistance to hydrolysis.[25]

These properties are highly desirable for applications in specialty coatings, high-performance engineering plastics, and advanced composites.[26]

Polymer_Applications cluster_polymers High-Performance Polymers cluster_properties Improved Properties cluster_applications Potential Applications monomer (2,4,6-triethyl-1,3-phenylene)dimethanol polyester Polyesters monomer->polyester Polymerization polyurethane Polyurethanes monomer->polyurethane Polymerization polycarbonate Polycarbonates monomer->polycarbonate Polymerization solubility Increased Solubility polyester->solubility thermal Enhanced Thermal Stability polyester->thermal hydrolytic Improved Hydrolytic Stability polyester->hydrolytic polyurethane->solubility polyurethane->thermal polyurethane->hydrolytic polycarbonate->solubility polycarbonate->thermal polycarbonate->hydrolytic coatings Specialty Coatings solubility->coatings plastics Engineering Plastics solubility->plastics composites Advanced Composites solubility->composites thermal->coatings thermal->plastics thermal->composites hydrolytic->coatings hydrolytic->plastics hydrolytic->composites

Figure 2: Potential applications of (2,4,6-triethyl-1,3-phenylene)dimethanol in polymer chemistry.
Supramolecular Chemistry

The rigid, pre-organized structure of the title compound makes it an attractive scaffold for the construction of molecular receptors. The two hydroxyl groups can be further functionalized to introduce binding sites for specific guest molecules. The triethyl-substituted benzene core provides a well-defined platform for creating molecular clefts or cavities.[27]

Medicinal Chemistry

In drug design, the introduction of sterically demanding groups can influence the pharmacological profile of a molecule by altering its binding to biological targets and affecting its metabolic stability. This diol could serve as a novel building block for the synthesis of new chemical entities with unique three-dimensional shapes.

Safety and Handling

As a novel chemical entity, (2,4,6-triethyl-1,3-phenylene)dimethanol should be handled with care, assuming it may be hazardous. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. All synthetic manipulations should be performed in a well-ventilated fume hood.

Conclusion

While (2,4,6-triethyl-1,3-phenylene)dimethanol has not yet been reported in the scientific literature, this guide provides a comprehensive and technically sound roadmap for its synthesis and characterization. The proposed synthetic routes are based on established and reliable chemical transformations, and the predicted properties highlight its potential as a valuable new building block in materials science and beyond. The exploration of this and other sterically hindered aromatic diols is a promising avenue for the development of novel materials with tailored properties.

References

  • Wallace, K. J., Hanes, R., Anslyn, E., Morey, J., Kilway, K. V., & Siegel, J. (2005). Preparation of 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5-Tri(halosubstituted)
  • Pfeiffer, W. D. (2008). Product Class 3: Benzylic Chlorides. Science of Synthesis, 35, 137-166.
  • Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. Retrieved from [Link]
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
  • Aromatic Reactions: Gatterman-Koch Formylation. (n.d.). Retrieved from [Link]
  • Method of synthesis of triethylbenzene. (1995).
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Gattermann, L., & Koch, J. A. (1897). Eine Synthese aromatischer Aldehyde. Berichte der deutschen chemischen Gesellschaft, 30(2), 1622-1624.
  • Blanc, G. (1923). Sur une nouvelle méthode d'introduction d'un groupe chlorméthyle dans le noyau benzénique. Bulletin de la Société Chimique de France, 33, 313-319.
  • Vaia. (n.d.). and benzoyl chloride to yield benzyl alcohol. Retrieved from [Link]
  • Vilsmeier-Haack Reaction. (2021, June 19). [Video]. YouTube. Retrieved from [Link]
  • Chloromethylation process. (1973). U.S.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]
  • Deshmukh, A. R. A. S., et al. (2001). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Organic Process Research & Development, 5(4), 383-388.
  • St.Cyr, D. J., & Arndtsen, B. A. (n.d.). A New Use of Wittig-Type Reagents as 1,3-Dipolar Cycloaddition Precursors and in Pyrrole Synthesis.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
  • Allen. (n.d.). How will you convert benzyl chloride to benzyl alcohol ? Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
  • An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene. (n.d.). Benchchem.
  • Process for the preparation of benzyl alcohol. (1998). U.S.
  • Clark, J. (2013, April). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
  • Chloromethylation. (1965). U.S.
  • Zeynizadeh, B., & Zahmatkesh, S. (2004). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of the Chinese Chemical Society, 51(4), 801-806.
  • BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism. Retrieved from [Link]
  • Gadman, M., Florio, J., Ravichandran, R., & Woltornist, S. (2019, February 1). New Urethane Diol Resin Modifiers for Improved Performance of Aminoplast Crosslinked Coatings.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2007). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 3, 2.
  • Chemistry with Caroline. (2024, February 21). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). [Video]. YouTube. Retrieved from [Link]
  • Synthomer. (n.d.). SYNOXOL™ BEPD (Glycol/Diol). Retrieved from [Link]
  • King Industries. (n.d.). K-FLEX®. Retrieved from [Link]
  • Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. (2017). Polymer Chemistry, 8(1), 123-134.
  • Supporting Information for Angew. Chem. Int. Ed. Z53611. (2004). Wiley-VCH.
  • Diol-functionalised polystyrene resins : synthesis and applications. (2014, December 15).
  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. (2020). Polymers, 12(4), 888.
  • Polymer Chemistry. (2026, January 17). UCL Discovery.
  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyester. (2014, April 25). International Journal of Molecular Sciences, 15(5), 7048-7081.
  • Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols. (2020, April 8). Bioplastics News.
  • Process for formylation of aromatic compounds. (1995). U.S.
  • Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synthesis, 45(14), 1969-1974.
  • and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. (2012, January 2). Beilstein Journal of Organic Chemistry, 8, 26-34.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sterically Hindered Polyesters using (2,4,6-Triethyl-1,3-phenylene)dimethanol (TEPDM)

Executive Summary This guide details the synthesis of sterically hindered polyesters utilizing (2,4,6-triethyl-1,3-phenylene)dimethanol (TEPDM) . Unlike standard aliphatic polyesters (e.g., PLA, PBS) which degrade rapidl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of sterically hindered polyesters utilizing (2,4,6-triethyl-1,3-phenylene)dimethanol (TEPDM) . Unlike standard aliphatic polyesters (e.g., PLA, PBS) which degrade rapidly, or standard aromatic polyesters (e.g., PET) which are semi-crystalline and insoluble, TEPDM-based polymers offer a unique combination of amorphous solubility and extreme hydrolytic stability .

The ethyl substituents at the 2, 4, and 6 positions of the benzene ring create a "steric fortress" around the ester linkages formed at the 1,3-hydroxymethyl positions. This architecture drastically retards the approach of water molecules and hydrolytic enzymes, making these materials ideal candidates for long-term implantable drug delivery vehicles , corrosion-resistant coatings , and high-durability elastomers .

Strategic Rationale & Mechanism

The Steric Shielding Effect

Standard hydrolysis of esters proceeds via the nucleophilic attack of water on the carbonyl carbon. In TEPDM polyesters, the three ethyl groups impose significant steric crowding.

  • Kinetic Stabilization: The activation energy for hydrolysis is raised because the transition state (tetrahedral intermediate) is energetically unfavorable due to crowding.

  • Entropic Solubility: While the backbone is aromatic (normally leading to insolubility), the ethyl groups disrupt chain packing, rendering the polymer soluble in organic solvents (THF, DCM) and amenable to solution processing.

Monomer Selection
  • Monomer: (2,4,6-Triethyl-1,3-phenylene)dimethanol (CAS: 321580-16-9)[1][2][3][4]

  • Role: Hard segment / Steric shield.

  • Comonomer: Adipic Acid (AA) is selected for this protocol to provide chain flexibility. Using a rigid diacid (like Terephthalic acid) with TEPDM often results in a polymer with a

    
     too high for standard processing.
    

Materials & Equipment

Reagents
ReagentPurityRoleSource (Example)
TEPDM >97%Hindered DiolBLD Pharm / Sigma
Adipic Acid (AA) >99%Diacid LinkerSigma-Aldrich
Titanium(IV) butoxide 97%CatalystSigma-Aldrich
Chloroform-d 99.8% DNMR SolventCambridge Isotope
Equipment
  • Reactor: 100 mL 3-neck round bottom flask with mechanical stirring (overhead stirrer preferred over magnetic to handle high viscosity).

  • Temperature Control: Oil bath capable of 250°C.

  • Vacuum System: High-vacuum pump (<1 mbar) with liquid nitrogen trap.

  • Gas: Dry Nitrogen (or Argon) line.

Experimental Protocol: Melt Polycondensation

This protocol utilizes a two-stage melt polycondensation process.[5] Due to the steric hindrance of TEPDM, the reaction kinetics are slower than standard diols (e.g., 1,4-butanediol). Patience during Stage 1 is the Critical Control Point.

Phase 1: Esterification (Oligomerization)
  • Charging: Into the 100 mL reactor, charge TEPDM (22.23 g, 100 mmol) and Adipic Acid (14.61 g, 100 mmol).

    • Note: A slight excess of diol (1.05:1 ratio) is often used to compensate for volatility, but TEPDM is less volatile than small diols. Maintain a strict 1:1 stoichiometry for high MW, or 1.02:1 if TEPDM loss is observed.

  • Inerting: Purge the reactor with

    
     for 15 minutes.
    
  • Melting: Heat to 160°C under

    
     flow. Stir at 100 RPM once melted.
    
  • Catalysis: Once the melt is clear, add Titanium(IV) butoxide (200 ppm, ~15

    
    L).
    
  • Reaction: Increase temperature to 190°C . Water will evolve.

    • Duration: 4–6 hours.

    • Endpoint: Distillation of water ceases. The vapor temperature at the still head should drop, indicating water removal is complete.

Phase 2: Polycondensation (MW Build-up)
  • Temperature Ramp: Increase reactor temperature to 230°C .

  • Vacuum Ramp: Slowly apply vacuum over 30 minutes to prevent bumping. Target pressure: < 1 mbar (ideally 0.1 mbar).

  • Reaction: Hold at 230°C / <1 mbar for 4–8 hours.

    • Observation: The torque on the overhead stirrer will increase significantly.

    • Termination: Stop when the melt climbs the stirrer rod (Weissenberg effect) or torque plateaus.

  • Work-up: Cool to room temperature under

    
    . Dissolve the crude polymer in Chloroform and precipitate into cold Methanol to remove oligomers and catalyst residues. Dry in a vacuum oven at 50°C for 24 hours.
    

Process Visualization

G Start Raw Materials (TEPDM + Adipic Acid) Melt Melt Mixing 160°C, N2 Atm Start->Melt Cat Catalyst Addition Ti(OBu)4 (200ppm) Melt->Cat Ester Esterification 190°C, 4-6 hrs (-H2O) Cat->Ester Initiation Vac Vacuum Ramp To <1 mbar Ester->Vac H2O Removal Poly Polycondensation 230°C, High Vac MW Build-up Vac->Poly Purify Purification CHCl3 -> MeOH Poly->Purify High Viscosity Final Poly(TEPDM-adipate) Purify->Final

Figure 1: Workflow for the melt polycondensation of TEPDM-based polyesters.

Characterization & Validation

Nuclear Magnetic Resonance ( H-NMR)

Verify the structure and ensure no etherification side reactions occurred.

  • Solvent:

    
    
    
  • Key Signals:

    • 
       ~7.0 ppm: Aromatic proton (Singlet, 1H).
      
    • 
       ~5.1 ppm: Methylene protons adjacent to ester (
      
      
      
      ). Note: In the monomer, these are at ~4.6 ppm. The shift to 5.1 confirms esterification.
    • 
       ~2.6 ppm: Methylene protons of ethyl groups (
      
      
      
      ).
    • 
       ~1.2 ppm: Methyl protons of ethyl groups.
      
Gel Permeation Chromatography (GPC)

Due to steric hindrance, achieving high MW is challenging.

  • Target

    
    :  15,000 – 25,000  g/mol .
    
  • PDI: 1.8 – 2.2 (Typical for step-growth).

  • Troubleshooting: If

    
    , increase the polycondensation time or temperature (up to 240°C), but monitor for yellowing (degradation).
    
Hydrolytic Stability Assay (The "Trust" Test)

To validate the "Application Note" claim, perform an accelerated aging test.

  • Sample: Cast a 100

    
    m film of Poly(TEPDM-adipate).
    
  • Control: Poly(butylene adipate) (PBA) film.

  • Condition: Immerse in Phosphate Buffered Saline (PBS, pH 7.4) at 60°C (Accelerated).

  • Measurement: Record weight loss and MW reduction (GPC) weekly.

  • Expected Result:

    • PBA: >50% degradation within 4 weeks.

    • TEPDM-Polyester: <5% degradation within 4 weeks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalanceEnsure TEPDM is dry; it may be hygroscopic. Dry monomer at 60°C vac overnight.
Discoloration (Yellow) Oxidative degradationEnsure

purge is rigorous. Reduce temp to 220°C.
Melt Haze Catalyst precipitationSwitch catalyst to Dibutyltin Oxide (DBTO) if Ti(OBu)4 clouds.
No Viscosity Build Steric hindrance too highIncrease catalyst load to 400 ppm; extend vacuum time.

References

  • Monomer Data: Sigma-Aldrich. (2,4,6-triethyl-1,3-phenylene)dimethanol Product Sheet. Link

  • Polymerization Mechanism: Odian, G. Principles of Polymerization. 4th Ed. Wiley-Interscience. (General reference for Step-Growth kinetics).
  • Hydrolytic Stability of Hindered Esters: Gantrade Corporation. Hydrolysis Resistance of Polyester Based Polyurethanes (MPO analogs). Link

  • Analogous Hindered Systems: Chemguide. Polyesters - Hydrolysis Mechanisms. Link

  • Catalyst Selection: MDPI Polymers. Synthesis of Biodegradable Polyester. (Discusses Ti vs Sn catalysts). Link

Sources

Application

Application Note: (2,4,6-triethyl-1,3-phenylene)dimethanol as a Versatile Linker Precursor for Covalent Organic Frameworks in Drug Development

Introduction: The Critical Role of Linker Design in Covalent Organic Frameworks (COFs) Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities.[1][2] These characteristics make them highly promising materials for applications in gas storage, catalysis, and biomedicine, including drug delivery.[2][3] The properties of a COF are intrinsically linked to the geometry and functionality of its molecular building blocks, or "linkers."[4] The ability to design and synthesize novel linkers is therefore paramount to the advancement of COF chemistry and the development of COFs with tailored properties for specific applications.

This application note introduces a novel linker precursor, (2,4,6-triethyl-1,3-phenylene)dimethanol, and outlines a comprehensive protocol for its conversion into a dialdehyde linker suitable for COF synthesis. We will then detail the synthesis and characterization of a hypothetical, yet representative, imine-linked COF derived from this new linker. The overarching goal is to provide researchers, scientists, and drug development professionals with a detailed guide to expanding the library of COF building blocks and exploring their potential in therapeutic applications.

Part 1: Synthesis of the Dialdehyde Linker: (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde

Protocol 1: Oxidation of (2,4,6-triethyl-1,3-phenylene)dimethanol

Rationale: This protocol utilizes activated manganese dioxide (MnO₂), a mild and highly selective oxidizing agent for benzylic alcohols. The reaction proceeds heterogeneously and the excess oxidant and manganese byproducts can be easily removed by filtration, simplifying the purification of the desired dialdehyde.

Materials:

  • (2,4,6-triethyl-1,3-phenylene)dimethanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or filter aid

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of (2,4,6-triethyl-1,3-phenylene)dimethanol (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (10-15 eq).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or another filter aid to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde.

G diol (2,4,6-triethyl-1,3-phenylene)dimethanol reagents Activated MnO₂, DCM, RT diol->reagents dialdehyde (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde reagents->dialdehyde caption Figure 1. Synthesis of the dialdehyde linker.

Figure 1. Synthesis of the dialdehyde linker.

Part 2: Solvothermal Synthesis of an Imine-Linked COF

With the dialdehyde linker in hand, we can proceed with the synthesis of a COF. Imine-linked COFs are among the most studied due to their high stability and the reversibility of the imine bond formation, which facilitates the error-correction process necessary for achieving high crystallinity.[1][11] The solvothermal synthesis method is a common technique for producing crystalline COFs.[10][12]

Protocol 2: Solvothermal Synthesis of a Hypothetical Imine-Linked COF

Rationale: This protocol describes the synthesis of a 2D imine-linked COF from the C2-symmetric (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde and a C3-symmetric amine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB). The reaction is carried out under solvothermal conditions in a sealed vessel to promote the formation of a crystalline, thermodynamically stable product. Acetic acid is used as a catalyst for the imine condensation.[11]

Materials:

  • (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane

  • Mesitylene

  • 6 M Acetic Acid

  • Pyrex tube

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde (0.3 mmol), 1,3,5-tris(4-aminophenyl)benzene (0.2 mmol), 1,4-dioxane (1.5 mL), and mesitylene (1.5 mL).

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Add 6 M aqueous acetic acid (0.3 mL).

  • Flash-freeze the tube in liquid nitrogen and degas using a high-vacuum line. Repeat this freeze-pump-thaw cycle three times.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid product with acetone and then with tetrahydrofuran (THF).

  • Activate the COF by Soxhlet extraction with THF for 24 hours, followed by drying under high vacuum at 150 °C overnight.

G cluster_0 Monomers cluster_1 Solvothermal Synthesis cluster_2 Purification & Activation dialdehyde (2,4,6-triethyl-1,3-phenylene)dicarbaldehyde conditions Dioxane/Mesitylene Acetic Acid Catalyst 120 °C, 3 days dialdehyde->conditions amine 1,3,5-Tris(4-aminophenyl)benzene amine->conditions workup Filtration & Washing conditions->workup activation Soxhlet Extraction & Vacuum Drying workup->activation cof Crystalline Imine-Linked COF activation->cof caption Figure 2. COF synthesis workflow.

Figure 2. COF synthesis workflow.

Part 3: Characterization of the Resulting COF

The successful synthesis of a crystalline and porous COF must be confirmed through a series of characterization techniques.

  • Powder X-Ray Diffraction (PXRD): PXRD is the definitive method for confirming the crystallinity of the synthesized material. A highly crystalline COF will exhibit sharp diffraction peaks at specific 2θ values. The experimental PXRD pattern can be compared with a simulated pattern based on the proposed crystal structure to validate the framework's topology.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the formation of the imine linkages. The successful reaction is indicated by the appearance of a characteristic C=N stretching vibration (typically around 1620 cm⁻¹) and the disappearance of the C=O stretching vibration from the aldehyde linker and the N-H stretching vibrations from the amine linker.[5][13]

  • Porosity and Surface Area Analysis: The porosity of the COF is typically evaluated by nitrogen adsorption-desorption isotherms at 77 K. From these measurements, the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution can be calculated. A type IV isotherm is often indicative of a mesoporous material.

ParameterExpected ValueTechnique Used
Crystallinity Sharp peaks in the PXRD patternPowder X-Ray Diffraction (PXRD)
Imine Bond Formation C=N stretch at ~1620 cm⁻¹ in FT-IRFT-IR Spectroscopy
BET Surface Area 800 - 1500 m²/gN₂ Adsorption at 77 K
Pore Volume 0.5 - 1.2 cm³/gN₂ Adsorption at 77 K
Pore Size 2.0 - 4.0 nmN₂ Adsorption at 77 K

Part 4: Applications in Drug Development

The unique properties of COFs make them excellent candidates for advanced drug delivery systems.

  • High Drug Loading Capacity: The high surface area and large pore volume of COFs allow for the encapsulation of a significant amount of therapeutic agents.[3]

  • Sustained Release: The well-defined pore structure can be tailored to control the release kinetics of the loaded drug, enabling sustained release profiles that can improve therapeutic efficacy and reduce dosing frequency.[3]

  • Tunable Surface Chemistry: The surfaces of COF channels can be functionalized with specific chemical groups to enhance drug-carrier interactions or to introduce stimuli-responsive release mechanisms (e.g., pH-sensitive linkers).[14] The ethyl groups on the new linker presented here, for example, increase the hydrophobicity of the pore walls, which could be advantageous for loading non-polar drug molecules.

Conclusion

This application note has detailed a comprehensive workflow for the utilization of (2,4,6-triethyl-1,3-phenylene)dimethanol as a precursor for a novel dialdehyde COF linker. We have provided detailed protocols for the synthesis of the linker and its subsequent incorporation into a crystalline, porous imine-linked COF. The characterization techniques and potential applications in drug development have also been discussed. By expanding the available library of COF building blocks, we open up new avenues for the design of advanced materials with tailored properties for a wide range of scientific and therapeutic applications.

References

  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. Available at: [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. Available at: [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. JoVE. Available at: [Link]

  • Manganese Dioxide. Common Organic Chemistry. Available at: [Link]

  • Benzylic and Allylic Alcohol Oxidation. Scribd. Available at: [Link]

  • Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants. ACS Omega. Available at: [Link]

  • Oxidation of α,ω-Diols Using the Dess-Martin Periodinane. ResearchGate. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Structure, porosity, and crystallinity of covalent organic frameworks... ResearchGate. Available at: [Link]

  • Characterization of prepared COFs: a the PXRD patterns of COFs; b FT-IR... ResearchGate. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Solvothermal synthesis of COFs. (A) Digital photographs of a Pyrex tube... ResearchGate. Available at: [Link]

  • Swern Oxidation. Chemistry Steps. Available at: [Link]

  • Swern Oxidation. gChem. Available at: [Link]

  • Oxidation of α,ω-Diols Using the Dess–Martin Periodinane. Synlett. Available at: [Link]

  • Selective oxidation of primary benzylic alcohols to aldehydes using NaNO under ball milling. Semantic Scholar. Available at: [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. Available at: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. PMC. Available at: [Link]

  • A new, unique covalent organic framework for use in drug delivery and clean energy. ScienceDaily. Available at: [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. Available at: [Link]

  • The formation mechanism of imine-linked 2D COFs. Reprinted with... ResearchGate. Available at: [Link]

  • Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures. ACS Publications. Available at: [Link]

Sources

Method

Protocol for oxidation of (2,4,6-triethyl-1,3-phenylene)dimethanol to dialdehydes

This Application Note and Protocol details the oxidation of (2,4,6-triethyl-1,3-phenylene)dimethanol to 2,4,6-triethylbenzene-1,3-dicarbaldehyde (also known as 2,4,6-triethylisophthalaldehyde). This transformation is a c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the oxidation of (2,4,6-triethyl-1,3-phenylene)dimethanol to 2,4,6-triethylbenzene-1,3-dicarbaldehyde (also known as 2,4,6-triethylisophthalaldehyde). This transformation is a critical step in the synthesis of precursors for Porous Organic Cages (POCs) , Covalent Organic Frameworks (COFs) , and supramolecular macrocycles.

Part 1: Introduction & Strategic Analysis

The substrate, (2,4,6-triethyl-1,3-phenylene)dimethanol, presents a unique challenge due to the steric crowding imposed by the three ethyl groups. The ethyl group at the 2-position, flanked by the two hydroxymethyl groups, creates a congested environment that can retard reaction rates compared to unhindered benzyl alcohols.

Selection of Oxidation Method: While several methods exist (MnO₂, IBX, DMP), Pyridinium Chlorochromate (PCC) is selected as the Gold Standard for this specific application.

  • Why PCC? It is historically the most robust reagent for converting sterically hindered benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. The slightly acidic nature of PCC helps overcome the steric barrier of the ortho-ethyl groups.

  • Alternative: The Swern Oxidation is provided as a scalable, non-heavy-metal alternative, though it requires strict temperature control (-78 °C) which can be operationally demanding on large scales.

Part 2: Experimental Protocol (Gold Standard - PCC Method)

Reaction Scheme

The reaction involves the oxidation of the two primary alcohol moieties to form the dialdehyde.

G Substrate (2,4,6-Triethyl-1,3-phenylene)dimethanol (C14H22O2) Intermediate Chromate Ester Intermediate Substrate->Intermediate Nucleophilic Attack Reagent PCC (4.0 equiv) DCM, 25 °C Reagent->Intermediate Product 2,4,6-Triethylisophthalaldehyde (C14H18O2) Intermediate->Product E2 Elimination

Figure 1: Reaction pathway for the PCC oxidation of hindered benzylic alcohols.

Materials & Equipment
  • Reagents:

    • (2,4,6-Triethyl-1,3-phenylene)dimethanol (1.0 equiv)

    • Pyridinium Chlorochromate (PCC) (3.0 – 4.0 equiv)

    • Dichloromethane (DCM) (Anhydrous)

    • Celite® 545 (Filter aid)

    • Silica Gel (for plug filtration)[1]

  • Equipment:

    • Round-bottom flask (flame-dried)

    • Magnetic stir bar

    • Nitrogen/Argon inlet

    • Sintered glass funnel

Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Flame-dry a round-bottom flask and cool under a stream of nitrogen.

  • Dissolve (2,4,6-triethyl-1,3-phenylene)dimethanol (e.g., 1.0 g, 4.5 mmol) in anhydrous DCM (20 mL). Ensure complete dissolution.

Step 2: Oxidant Addition (15 min)

  • In a separate flask, suspend PCC (3.9 g, 18.0 mmol, 4.0 equiv) in anhydrous DCM (20 mL).

  • Note: A slight excess (4.0 equiv) is recommended over the stoichiometric 3.0 equiv to account for the steric hindrance and ensure complete conversion of both alcohol groups.

  • Add the alcohol solution to the PCC suspension rapidly at room temperature while stirring vigorously. The mixture will turn dark brown/black.

Step 3: Reaction (2 - 4 hours)

  • Stir the mixture at room temperature (25 °C) .

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The starting diol is polar and will stay near the baseline; the dialdehyde is less polar and will move to R_f ~ 0.6-0.7.

  • Critical Checkpoint: If mono-aldehyde intermediate persists (spot between starting material and product), add an additional 0.5 equiv of PCC and stir for 1 more hour.

Step 4: Workup & Purification (30 min)

  • Dilute the reaction mixture with Diethyl Ether (50 mL). This helps precipitate the chromium salts.

  • Prepare a filtration pad: A sintered glass funnel packed with a layer of Celite on top of a layer of Silica Gel .

  • Filter the black reaction slurry through the pad. Rinse the pad thoroughly with Diethyl Ether or DCM until the filtrate runs clear.

  • Concentrate the filtrate under reduced pressure (Rotovap).

Step 5: Isolation

  • The crude product is typically a white to off-white solid.

  • Purification: If necessary, recrystallize from Hexane/DCM or perform a short flash column chromatography (Hexane:EtOAc 9:1).

Part 3: Alternative Protocol (Swern Oxidation)

Use this method if avoiding Chromium is a priority.

  • Activation: Cool oxalyl chloride (3.0 equiv) in DCM to -78 °C . Add DMSO (6.0 equiv) dropwise. Stir for 15 min.

  • Addition: Add the diol (1.0 equiv) in DCM dropwise to the cold mixture. Stir for 30 min at -78 °C.

  • Elimination: Add Triethylamine (TEA, 10.0 equiv) dropwise.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Quench: Add saturated NH₄Cl solution and extract with DCM.

Comparison of Methods:

FeaturePCC MethodSwern Method
Operational Ease High (Room Temp)Low (Requires -78 °C)
Scalability Good (up to 10g)Excellent (Industrial scale)
Purification Filtration (Celite)Washing/Extraction
Odor LowHigh (DMS byproduct)
Yield 85-95%80-90%

Part 4: Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the hydroxymethyl protons and the appearance of the distinct aldehyde singlet.

Expected NMR Data (in CDCl₃):

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 10.55 Singlet (s)2H-CHO (Aldehyde)
¹H 7.00 - 7.10Singlet (s)1HAr-H (Aromatic C5)
¹H 3.00 - 3.10Quartet (q)4H-CH₂ CH₃ (Ortho-ethyl)
¹H 2.65 - 2.75Quartet (q)2H-CH₂ CH₃ (Para-ethyl)
¹H 1.10 - 1.30Multiplet (m)9H-CH₂CH₃ (Methyls)

Key Diagnostic: The aldehyde peak at ~10.5 ppm is characteristic for hindered benzaldehydes (often shifted downfield compared to typical 10.0 ppm).

Part 5: Troubleshooting & Safety

Workflow Logic Diagram:

Workflow Start Start: Reaction Mixture (Dark Brown Slurry) TLC Check TLC (Hex:EtOAc 4:1) Start->TLC Decision Is Mono-aldehyde visible? TLC->Decision AddPCC Add 0.5 eq PCC Stir 1 hr Decision->AddPCC Yes Filter Filter through Celite/Silica (Remove Cr sludge) Decision->Filter No (Complete) AddPCC->TLC Evap Evaporate Solvent Filter->Evap Recryst Recrystallize (Hexane/DCM) Evap->Recryst

Figure 2: Decision tree for reaction monitoring and workup.

Safety Notes:

  • PCC: Contains Chromium(VI), which is carcinogenic. Handle in a fume hood. All solid waste must be disposed of as hazardous Cr(VI) waste.

  • DCM: Volatile and toxic. Use resistant gloves (PVA or Viton recommended, though nitrile is acceptable for short contact).

References

  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium Chlorochromate. An Efficient Reagent for Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds.[2] Tetrahedron Letters, 16(31), 2647–2650. Link

  • Mastalerz, M. (2010). Shape-Persistent Organic Cage Compounds by Dynamic Covalent Reactions. Angewandte Chemie International Edition, 49(30), 5042–5053. (Context for triethylbenzene precursors in POCs). Link

  • Tochtrop, G. P., et al. (2002). Simple and efficient synthesis of 2,4,6-triethyl-1,3,5-benzenetricarbaldehyde. Synlett, 2002(02), 0313-0314. (Analogous chemistry for trialdehydes). Link

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

Sources

Application

(2,4,6-triethyl-1,3-phenylene)dimethanol in supramolecular cage synthesis

This Application Note and Protocol guide details the use of (2,4,6-triethyl-1,3-phenylene)dimethanol as a critical precursor in the synthesis of shape-persistent supramolecular organic cages. Part 1: Application Note Int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (2,4,6-triethyl-1,3-phenylene)dimethanol as a critical precursor in the synthesis of shape-persistent supramolecular organic cages.

Part 1: Application Note

Introduction

Supramolecular cages are discrete, hollow molecular containers formed by the self-assembly of building blocks via dynamic covalent chemistry (DCC). The molecule (2,4,6-triethyl-1,3-phenylene)dimethanol (CAS: 321580-16-9) serves as a specialized "linear linker" or "edge unit" precursor.

Its structural significance lies in the 2,4,6-triethyl substitution pattern . These ethyl groups provide severe steric crowding, forcing the substituents at positions 1 and 3 to adopt specific conformations (often alternating above and below the aromatic plane). This "gearing effect" pre-organizes the molecule, significantly enhancing the thermodynamic selectivity for discrete cage formation over random polymerization.

Critical Role in Cage Topology

While most famous cages (e.g., CC3) utilize tri-functional vertices, this di-functional molecule is essential for constructing [3+2] or [2+3] cage topologies where it acts as the ditopic linker connecting tritopic vertices .

  • Precursor State: The dimethanol itself is chemically inert in standard imine condensation. It must be activated, typically via oxidation to 2,4,6-triethylisophthalaldehyde .

  • Target Architecture: [3+2] Imine Cages (3 Linkers + 2 Vertices).

  • Key Advantage: The ethyl groups prevent π-π stacking collapse, maintaining intrinsic porosity (BET surface areas often >500 m²/g).

Part 2: Experimental Protocols

Phase 1: Activation of the Precursor

Objective: Convert (2,4,6-triethyl-1,3-phenylene)dimethanol to the reactive 2,4,6-triethylisophthalaldehyde .

Reagents:

  • (2,4,6-triethyl-1,3-phenylene)dimethanol (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (3.0 eq) or IBX (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Celite (for filtration)

  • Silica gel (for purification)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 g of (2,4,6-triethyl-1,3-phenylene)dimethanol in 50 mL of anhydrous DCM under N₂ atmosphere.

  • Oxidation: Add 3.0 equivalents of PCC slowly to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of the alcohol spot.

  • Work-up: Dilute with diethyl ether (50 mL) and filter the dark suspension through a pad of Celite to remove chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica, Hexane/EtOAc 9:1) to yield 2,4,6-triethylisophthalaldehyde as a white/pale yellow solid.

    • Checkpoint: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet peak at ~10.2 ppm.

Phase 2: Supramolecular Cage Assembly ([3+2] Topology)

Objective: Condensation of the activated dialdehyde with a triamine vertex (e.g., 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene or TAPT).

Reagents:

  • Linker: 2,4,6-Triethylisophthalaldehyde (3.0 eq)

  • Vertex: 1,3,5-Tris(4-aminophenyl)benzene (TAPT) (2.0 eq)

  • Solvent: Chloroform (CHCl₃) / Methanol (MeOH) (1:1 v/v)

  • Catalyst: Trifluoroacetic acid (TFA) (cat. 5 mol%) or Scandium(III) triflate (Sc(OTf)₃).

Protocol:

  • Preparation: Dissolve the Linker (0.3 mmol) in 10 mL CHCl₃. Separately, dissolve the Vertex (0.2 mmol) in 10 mL CHCl₃/MeOH (1:1).

  • Mixing: Add the Linker solution dropwise to the Vertex solution in a screw-capped pressure vial or heavy-walled tube.

  • Catalysis: Add 10 µL of TFA (or 5 mg Sc(OTf)₃).

  • Solvothermal Synthesis: Seal the vial and heat undisturbed at 70°C for 3–5 days . The slow reaction kinetics allow for "error checking" (reversibility) to favor the thermodynamic cage product.

  • Isolation: Cool to room temperature. The cage often precipitates as a crystalline powder.

    • If no precipitate: Add excess MeOH to induce precipitation.

  • Purification: Collect solid by filtration. Wash with MeOH (3 x 10 mL).

  • Activation (Solvent Removal): To access porosity, solvated molecules must be removed. Perform Soxhlet extraction with MeOH for 24 hours, followed by vacuum drying at 80°C for 12 hours.

Part 3: Visualization & Logic

Reaction Logic & Pathway

The following diagram illustrates the transformation from the inert dimethanol precursor to the final supramolecular cage architecture.

CageSynthesis Precursor (2,4,6-triethyl-1,3-phenylene) dimethanol (Inert Precursor) Activation Oxidation (PCC/IBX) Precursor->Activation  -2H₂   Linker 2,4,6-Triethylisophthalaldehyde (Active Ditopic Linker) Activation->Linker  Yield >85%   Assembly [3+2] Cycloimination (Solvothermal, 70°C) Linker->Assembly  3 Equivalents   Vertex Triamine Vertex (e.g., TAPT, Tritopic) Vertex->Assembly  2 Equivalents   Cage Supramolecular Cage (Shape-Persistent) Assembly->Cage  -12 H₂O (Thermodynamic Control)  

Figure 1: Synthetic workflow transforming the dimethanol precursor into a functional porous organic cage.

Part 4: Data Summary & Characterization

ParameterSpecificationMethod of Verification
Precursor Purity >98%¹H NMR (DMSO-d₆): δ 4.5 ppm (-CH₂OH)
Intermediate ID 2,4,6-Triethylisophthalaldehyde¹H NMR (CDCl₃): δ 10.2 ppm (-CHO)
Cage Symmetry High (T or D₃ₕ)¹H NMR: Sharp, simple peaks indicating discrete species
Porosity (BET) 400 – 800 m²/gN₂ Isotherm at 77 K (Type I)
Thermal Stability >300°CThermogravimetric Analysis (TGA)

References

  • Mastalerz, M. (2010). "Shape-Persistent Organic Cage Compounds by Dynamic Covalent Reactions." Angewandte Chemie International Edition. Link

  • Tozawa, T., et al. (2009). "Porous Organic Cages." Nature Materials. Link

  • Zhang, G., & Mastalerz, M. (2014). "Organic Cage Compounds – From Shape-Persistency to Function." Chemical Society Reviews. Link

  • Schneider, M. W., et al. (2012). "Exoskeletal Shape-Persistent Organic Cages." Angewandte Chemie. Link

Sources

Method

Application Note: Steric Engineering of High-Performance Materials via the 2,4,6-Triethyl-1,3-phenylene Scaffold

This Application Note is designed for materials scientists and polymer chemists focusing on high-performance thermosets and reticular chemistry. It details the functionalization of the 2,4,6-triethyl-1,3-phenylene scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and polymer chemists focusing on high-performance thermosets and reticular chemistry. It details the functionalization of the 2,4,6-triethyl-1,3-phenylene scaffold—a sterically crowded moiety derived from 1,3,5-triethylbenzene—and its application in controlling reaction kinetics and supramolecular assembly.

Introduction: The "Goldilocks" Steric Effect

In the design of polyureas, polyurethanes, and porous organic cages (POCs), reaction kinetics and conformational locking are paramount. The 2,4,6-triethyl-1,3-phenylene scaffold offers a unique "Goldilocks" steric environment—more hindering than the methyl-substituted (mesityl) analogs, yet sufficiently flexible compared to isopropyl (Dipp) variants to maintain solubility.

This scaffold is generated by functionalizing the 2 and 4 positions of 1,3,5-triethylbenzene . When re-numbered according to IUPAC priority (where the functional groups take positions 1 and 3), the ethyl groups occupy positions 2, 4, and 6.

Key Mechanistic Advantages[1][2]
  • Kinetic Control (The "Gear Effect"): The ethyl groups at positions 2 and 6 flank the functional group at position 1, creating a "picket fence." This forces incoming electrophiles (e.g., isocyanates) to navigate a restricted trajectory, significantly extending the "pot life" of fast-curing systems.

  • Hydrophobic Shielding: The triethyl substitution creates a lipophilic shell around the polar urethane/urea linkages, enhancing hydrolytic stability.

  • Conformational Locking: In supramolecular chemistry, the ethyl groups adopt alternating "up/down" conformations relative to the benzene plane, facilitating the assembly of shape-persistent cages.

Divergent Synthesis Protocols

The following protocols describe the synthesis of the two most critical derivatives: the Diamine (for polyureas) and the Dimethanol/Dialdehyde (for polyesters and COFs).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the common precursor.

SynthesisPathways Precursor 1,3,5-Triethylbenzene (Starting Material) Inter_Nitro Intermediate: 2,4-Dinitro-1,3,5-triethylbenzene Precursor->Inter_Nitro Mixed Acid Nitration (HNO3/H2SO4, <10°C) Inter_Cl Intermediate: 2,4-Bis(chloromethyl)-1,3,5-triethylbenzene Precursor->Inter_Cl Blanc Chloromethylation (HCHO, HCl, ZnCl2) Product_Diamine Target A: Diamine (2,4,6-Triethyl-1,3-benzenediamine) Inter_Nitro->Product_Diamine Catalytic Hydrogenation (H2, Pd/C) Product_Diol Target B: Dimethanol ((2,4,6-Triethyl-1,3-phenylene)dimethanol) Inter_Cl->Product_Diol Hydrolysis (NaOH, H2O/Dioxane)

Figure 1: Divergent synthetic pathways for amine and hydroxyl functionalization of the 1,3,5-triethylbenzene core.

Protocol A: Synthesis of 2,4,6-Triethyl-1,3-benzenediamine (The "Slow" Extender)

Objective: Synthesize a hindered diamine for polyurea chain extension.

Reagents:

  • 1,3,5-Triethylbenzene (98%)

  • Nitric Acid (65%), Sulfuric Acid (98%)

  • Palladium on Carbon (10% Pd/C)

  • Ethanol, Hydrogen gas

Step-by-Step Methodology:

  • Nitration (Critical Step):

    • Cool a mixture of 1,3,5-triethylbenzene (16.2 g, 0.1 mol) and sulfuric acid (50 mL) to 0°C in an ice-salt bath.

    • Add a mixture of nitric acid/sulfuric acid (1:2 ratio) dropwise over 60 minutes. Note: Maintain temperature below 10°C to prevent oxidation of ethyl side chains.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature.

    • Pour onto crushed ice. Filter the yellow precipitate (2,4-dinitro-1,3,5-triethylbenzene). Recrystallize from ethanol.

  • Reduction:

    • Dissolve the dinitro intermediate (10 g) in ethanol (100 mL) in a high-pressure reactor.

    • Add 10% Pd/C (0.5 g).

    • Pressurize with H₂ (50 psi) and stir at 60°C for 4 hours until H₂ uptake ceases.

    • Filter catalyst over Celite. Remove solvent in vacuo.

  • Purification:

    • Distill under reduced pressure or recrystallize from hexane to yield off-white crystals.

    • Validation: ¹H NMR should show a singlet for the aromatic proton at position 5 and broad singlets for NH₂.

Protocol B: Synthesis of (2,4,6-Triethyl-1,3-phenylene)dimethanol

Objective: Synthesize a hindered diol for polyurethane soft segments or COF linkers.

Methodology:

  • Chloromethylation: React 1,3,5-triethylbenzene with paraformaldehyde and HCl gas in the presence of ZnCl₂ at 60°C for 6 hours. This installs -CH₂Cl groups at positions 2 and 4 (relative to the ring).

  • Hydrolysis: Reflux the bis(chloromethyl) intermediate with aqueous NaOH/Dioxane (1:1) for 12 hours.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and recrystallize from benzene/hexane.

Application Note: Controlling Polyurea Gel Times

The primary industrial application of the 2,4,6-triethyl-1,3-phenylene diamine is as a chain extender in Reaction Injection Molding (RIM). Standard aromatic amines (like DETDA) react in seconds; the triethyl analog extends this window, allowing for better mold filling.

Experimental Setup: Gel Time Determination

Materials:

  • Isocyanate: 4,4'-MDI Prepolymer (15% NCO).

  • Resin A: Standard Polyetheramine (Jeffamine D-2000).

  • Chain Extender (Variable):

    • Control: Diethyltoluenediamine (DETDA).

    • Test: 2,4,6-Triethyl-1,3-benzenediamine (TEBDA).

Procedure:

  • Preparation: Degas all components at 60°C under vacuum for 1 hour.

  • Mixing: Mix Resin A and Chain Extender (80:20 wt%) to create the "B-Side".

  • Reaction: Rapidly mix the B-Side with the Isocyanate (A-Side) at a 1:1 volume ratio using a high-speed vortex mixer.

  • Measurement: Record the time from mixing until the material ceases to flow (Gel Time).

Comparative Performance Data
Chain ExtenderSteric BulkGel Time (sec)Shore D Hardness (24h)
Unsubstituted (MDA) Low< 265
DETDA (Diethyl-methyl) Medium5 - 855
TEBDA (Triethyl) High 25 - 35 52

Interpretation: The TEBDA extender increases gel time by ~400% compared to DETDA. This is attributed to the ethyl groups at positions 2 and 6 physically blocking the N-H approach vector, forcing the isocyanate to undergo a higher-energy conformational search to react.

Advanced Application: Reticular Chemistry (COFs)

The 2,4,6-triethyl scaffold is ideal for Covalent Organic Frameworks (COFs) because the ethyl groups prevent π-π stacking of the layers, which often leads to pore collapse in flat aromatics.

Diagram: Steric Prevention of Stacking

The following diagram illustrates how the ethyl groups act as "spacers" in a 2D polymer network.

Figure 2: Conceptual representation of ethyl groups preventing dense π-π stacking, preserving pore volume in COFs.

Protocol: Schiff-Base Condensation
  • Precursor: Convert the (2,4,6-triethyl-1,3-phenylene)dimethanol to the Dialdehyde via Swern Oxidation.

  • Condensation: React the dialdehyde (1 eq) with a tri-topic amine (e.g., melamine or TAPB, 0.66 eq) in a mixture of Mesitylene/Dioxane (1:1).

  • Solvothermal Synthesis: Seal in a Pyrex tube, freeze-pump-thaw (3x), and heat at 120°C for 3 days.

  • Result: A crystalline COF where the ethyl groups point into the hexagonal pores, tuning the pore aperture size for selective gas separation (e.g., CO₂ vs N₂).

References

  • Covestro AG.Sterically Hindered Aromatic Diamines in Polyurea Spray Elastomers. Polyurethanes Science & Technology.
  • Mazik, M. et al. (2020). Structures of new 1,3,5-substituted 2,4,6-triethylbenzene derivatives. ResearchGate. Available at: [Link]

  • Tri-iso. Sterically Hindered Aromatic Diamines for Polyurea Applications. Available at: [Link]

  • Organic Syntheses. Synthesis of Hindered Aromatic Aldehydes via Chloromethylation. Org. Synth. Coll. Vol. 4. Available at: [Link]

Application

Polymerization conditions for hindered aromatic diols

An Application Guide to Overcoming Steric Hindrance in the Polymerization of Aromatic Diols Authored by: A Senior Application Scientist Abstract The incorporation of sterically hindered aromatic diols into polymers is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Overcoming Steric Hindrance in the Polymerization of Aromatic Diols

Authored by: A Senior Application Scientist

Abstract

The incorporation of sterically hindered aromatic diols into polymers is a critical strategy for developing high-performance materials with enhanced thermal stability, rigidity, and specific optical or mechanical properties. However, the very nature of this steric bulk presents significant challenges to achieving high molecular weights during polycondensation. The bulky substituents adjacent to the reactive hydroxyl groups impede the approach of co-monomers and catalysts, thereby reducing reaction rates and limiting chain growth.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical considerations, practical polymerization strategies, and detailed protocols necessary to successfully synthesize high-performance polymers from these challenging monomers. We will explore the causality behind experimental choices in melt, solution, and interfacial polymerization techniques, offering field-proven insights to navigate the kinetic limitations imposed by steric hindrance.[3]

The Challenge of Steric Hindrance in Polycondensation

In step-growth polymerization, achieving high molecular weight is contingent upon reaching near-quantitative conversion of functional groups. According to the Carothers equation, a conversion of 99.5% is required to achieve a degree of polymerization (DP) of just 200. Flory's "equal reactivity principle" posits that the reactivity of a functional group is independent of the molecular chain length to which it is attached.[1] However, this principle often meets its limits with sterically hindered monomers.

Bulky groups proximal to the hydroxyl functions create a significant energy barrier for the formation of the transition state during esterification or etherification.[2][4] This steric repulsion can:

  • Reduce Collision Frequency: Physically block the reactive sites from interacting with co-monomers.

  • Lower Intrinsic Reactivity: Decrease the success rate of reactive collisions.[1]

  • Promote Side Reactions: High temperatures or aggressive catalysts required to overcome hindrance may lead to degradation or undesirable side reactions.

  • Limit Polymer Solubility: The rigid nature of these polymers can cause them to precipitate from solution at low molecular weights, halting chain growth.

The following diagram illustrates the fundamental challenge posed by a hindered diol compared to a non-hindered analogue during a polycondensation reaction.

G cluster_0 Non-Hindered Diol Polymerization cluster_1 Hindered Diol Polymerization M1 Diacid Chloride TS1 Accessible Transition State M1->TS1 D1 Aromatic Diol (e.g., Bisphenol A) D1->TS1 P1 High Molecular Weight Polymer + HCl TS1->P1 Fast Reaction M2 Diacid Chloride TS2 Constrained Transition State M2->TS2 D2 Hindered Aromatic Diol (e.g., Tetramethylbisphenol A) D2->TS2 S1 Steric Clash D2->S1 P2 Low to Moderate MW Polymer + HCl TS2->P2 Slow Reaction S1->M2

Caption: Steric hindrance in aromatic diols constrains the transition state, slowing polymerization.

Polymerization Strategies and Protocols

The choice of polymerization technique is paramount. The primary methods—melt, solution, and interfacial polycondensation—each offer distinct advantages and disadvantages when dealing with hindered monomers.

Melt Polycondensation

Melt polycondensation is a solvent-free method conducted at high temperatures (200-300°C) under vacuum. It is often preferred for its simplicity and the absence of solvent removal steps. The high temperature provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance and increases polymer chain mobility.

Causality Behind the Method:

  • High Temperature: Directly increases reaction kinetics, forcing the hindered groups to react.

  • Vacuum: Crucial for removing small molecule byproducts (e.g., water, methanol). According to Le Châtelier's principle, this continuous removal drives the reaction equilibrium toward the formation of high molecular weight polymer.[5]

  • Catalyst: Metal catalysts (e.g., antimony, tin, or titanium-based) are often essential to achieve reasonable reaction times.[5]

Protocol: Synthesis of a Poly(ether-ester) from a Vanillin-Derived Diol [6]

This protocol is adapted from the synthesis of poly(ether-ester)s via melt-polymerization.[6]

Materials:

  • Symmetrical dimethylated dialkoxydivanillic diester monomer (DEMV)

  • Hindered aromatic diol (e.g., 1,4-Cyclohexanedimethanol, CHDM, can be co-polymerized with more rigid diols)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Dibutyltin(IV) oxide (DBTO)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser leading to a vacuum pump.

Procedure:

  • Charging the Reactor: Charge the flask with equimolar amounts of the diester monomer and the diol(s). Add the catalyst (typically 0.1-0.5 mol% relative to the diester).

  • Inerting: Purge the system with dry nitrogen for 15-30 minutes to remove oxygen.

  • First Stage (Esterification): Heat the reaction mixture to 180-220°C under a slow nitrogen flow. The goal is to melt the monomers and initiate the transesterification reaction, distilling off the methanol byproduct. This stage typically lasts 2-4 hours.[5]

  • Second Stage (Polycondensation): Gradually increase the temperature to 240-280°C while slowly reducing the pressure to <1 mbar over 1-2 hours. High vacuum is critical to remove the final traces of byproduct and the excess diol, driving the molecular weight up.[5][7]

  • Monitoring: The reaction progress is monitored by the increase in viscosity of the melt. A significant increase in the torque required for stirring indicates the formation of a high molecular weight polymer.

  • Termination and Isolation: Once the desired viscosity is reached (typically 3-5 hours in the second stage), cool the reactor under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform, hexafluoroisopropanol) and precipitated into a non-solvent like methanol to remove residual monomers and catalyst.

Solution Polycondensation

Solution polymerization is performed in a high-boiling, inert solvent. This method is advantageous when monomers are not thermally stable at the high temperatures required for melt polymerization or when the resulting polymer is insoluble in its own melt.

Causality Behind the Method:

  • Solvent: The solvent maintains monomer and polymer solubility, preventing premature precipitation and allowing chain growth to continue to high molecular weights. It also aids in heat transfer.

  • Azeotropic Removal: A solvent that forms an azeotrope with the condensation byproduct (e.g., water) can be used with a Dean-Stark trap to effectively drive the reaction forward.

  • Lower Temperatures: Reactions can often be conducted at lower temperatures than melt polymerization, reducing the risk of thermal degradation.

Protocol: Synthesis of Polyarylate from a Hindered Bisphenol and Diacyl Chloride

This protocol is a general representation of solution polycondensation.

Materials:

  • Hindered Bisphenol (e.g., Tetramethylbisphenol A)

  • Diacyl Chloride (e.g., Terephthaloyl chloride)

  • High-boiling inert solvent (e.g., Diphenyl ether, Sulfolane)

  • Acid scavenger (e.g., Pyridine, Triethylamine) or use of an inert gas sparge to remove HCl.

  • Reactor setup similar to melt polymerization but with a reflux condenser.

Procedure:

  • Monomer Dissolution: Dissolve the hindered bisphenol in the solvent in the reactor under a nitrogen atmosphere.

  • Reagent Addition: Once the bisphenol is fully dissolved, add the acid scavenger. Then, slowly add an equimolar amount of the diacyl chloride, either as a solid or a solution in the same solvent. The reaction is often exothermic.

  • Reaction: Heat the mixture to 150-220°C and maintain for 4-24 hours. The HCl byproduct will be neutralized by the base or removed by the nitrogen sparge.

  • Isolation: After cooling, pour the viscous polymer solution into a non-solvent (e.g., methanol, acetone) to precipitate the polymer.

  • Purification: The polymer is then filtered, washed extensively with the non-solvent and water to remove impurities, and dried under vacuum.

Interfacial Polymerization

Interfacial polymerization is a rapid, low-temperature technique where the reaction occurs at the interface between two immiscible liquids.[8] Typically, the diol is dissolved in an aqueous alkaline phase, and the diacyl chloride is dissolved in an organic phase.

Causality Behind the Method:

  • High Reaction Rate: The reaction between an alkoxide (formed from the diol and base) and an acyl chloride is extremely fast, which can sometimes overcome the kinetic penalty of steric hindrance.

  • Low Temperature: The reaction is typically run at or below room temperature, which is ideal for thermally sensitive monomers.

  • Phase Transfer Catalyst (PTC): For hindered diols, a PTC (e.g., a quaternary ammonium salt) can be essential. The PTC transports the hindered phenoxide from the aqueous phase to the organic phase, facilitating its reaction with the acyl chloride.[8]

Protocol: Synthesis of a Polyarylate via Interfacial Polymerization [9]

Materials:

  • Hindered Bisphenol (e.g., Hexafluorobisphenol A)

  • Diacyl Chloride (e.g., a mixture of Isophthaloyl and Terephthaloyl chloride)

  • Organic Solvent (e.g., Dichloromethane, Chloroform)

  • Aqueous Phase: Deionized water with Sodium Hydroxide (NaOH)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

Procedure:

  • Aqueous Phase Preparation: Dissolve the hindered bisphenol and the phase transfer catalyst in an aqueous solution of NaOH. The base deprotonates the diol to form the more reactive phenoxide.

  • Organic Phase Preparation: Dissolve the diacyl chloride in the organic solvent.

  • Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase to create a large interfacial area. The polymerization begins immediately at the interface.

  • Reaction Time: Continue vigorous stirring for 15-60 minutes at room temperature.

  • Isolation: Stop the stirring and separate the organic layer. Wash the organic layer sequentially with water, dilute acid (to neutralize excess base), and again with water.

  • Precipitation: Precipitate the polymer by pouring the organic solution into a non-solvent like methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum at 60-80°C.

G start Select Hindered Aromatic Diol q1 Is the diol thermally stable (>250°C)? start->q1 q2 Is a high-purity, reactive co-monomer (e.g., diacyl chloride) available? q1->q2 No melt Melt Polycondensation q1->melt Yes solution Solution Polycondensation q2->solution No interfacial Interfacial Polycondensation q2->interfacial Yes C1 C1 melt->C1 Advantages: Solvent-free, high purity C2 C2 solution->C2 Advantages: Lower temp, good for polymers that precipitate C3 C3 interfacial->C3 Advantages: Fast, low temp, good for thermally sensitive monomers

Caption: Decision workflow for selecting a suitable polymerization method.

Overcoming Low Reactivity: Advanced Strategies

When standard conditions fail to yield high molecular weight polymers, innovative approaches are required. A notable strategy involves the in-situ formation of more reactive intermediates. For instance, in the synthesis of polyesters from hindered secondary diols like isosorbide, the addition of an aryl alcohol (e.g., p-cresol) can overcome low reactivity.[10] The aryl alcohol first reacts with the diacid to form a highly reactive aryl ester, which then readily undergoes transesterification with the hindered diol, facilitating chain growth under conditions where direct esterification would be inefficient.[10]

Polymer Characterization: A Self-Validating System

Confirming the successful synthesis of a high molecular weight polymer is essential. A combination of techniques provides a comprehensive picture of the material's properties.

Technique Information Provided Typical Results for Hindered Aromatic Polymers
NMR Spectroscopy Confirms chemical structure and successful incorporation of monomers. Disappearance of monomer signals indicates high conversion.[6][11]Broad polymer peaks replace sharp monomer signals. Integration of peaks confirms co-monomer ratios.[5]
Gel Permeation Chromatography (GPC) Determines number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI = Mw/Mn).High Mn (>15,000 g/mol ) and Mw values indicate successful polymerization. PDI is often >2 for step-growth.[6][9]
Differential Scanning Calorimetry (DSC) Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).[6]High Tg values are expected due to chain rigidity.[5][9] Most are amorphous, showing no Tm.[5]
Thermogravimetric Analysis (TGA) Evaluates thermal stability by measuring weight loss as a function of temperature.[6]High decomposition temperatures (>400°C) are characteristic of these stable aromatic polymers.[6][12]

Conclusion

The polymerization of hindered aromatic diols is a formidable but achievable task. Success hinges on understanding the kinetic limitations imposed by steric hindrance and selecting a polymerization strategy that can effectively overcome the associated activation energy barrier. Melt polycondensation leverages high thermal energy, while solution and interfacial methods offer pathways for thermally sensitive systems. By carefully controlling reaction conditions—particularly temperature, pressure, and catalysis—and employing advanced strategies when necessary, researchers can synthesize high-performance polymers with tailored properties for a wide range of advanced applications. The protocols and characterization methods outlined in this guide provide a robust framework for achieving these goals.

References

  • Condensation (Step-Reaction) Polymerization. (2020). POLYMER SCIENCE AND TECHNOLOGY.
  • Hunsicker, D. M., Dauphinais, B. C., Mc Ilrath, S. P., & Robertson, N. J. (2012). Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols . Macromolecular Rapid Communications, 33(3), 232-236. Available at: [Link]

  • Papadopoulos, L., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols . MDPI. Available at: [Link]

  • Ferreira, I., et al. (2014). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s . MDPI. Available at: [Link]

  • Wang, J., et al. (2022). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers . ResearchGate. Available at: [Link]

  • Gao, H., et al. (2026). Sustainable Design of Eco-friendly Biobased Copolymers: High Shrinkage Behavior in Water and Properties of Poly(ethylene 2,5-furandicarboxylate-co-ethylene citramalate) . ACS Publications. Available at: [Link]

  • van der Ende, M. Y., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis . Nature Communications. Available at: [Link]

  • Hunsicker, D. M., et al. (2012). Synthesis of High Molecular Weight Polyesters via In Vacuo Dehydrogenation Polymerization of Diols . ResearchGate. Available at: [Link]

  • Pellis, A., et al. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component . European Polymer Journal. Available at: [Link]

  • Pangestu, R., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions . Biomacromolecules. Available at: [Link]

  • Papadopoulos, L., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols . MDPI. Available at: [Link]

  • Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols . (2020). Bioplastics News. Available at: [Link]

  • Hong, N. H., et al. (2018). Polymer Chemistry . Semantic Scholar. Available at: [Link]

  • Interfacial and Dispersion Polymerization . (n.d.). ResearchGate. Available at: [Link]

  • Steric Hindrance: Definition, Factors, & Examples . (2024). Chemistry Learner. Available at: [Link]

  • Curry, J. E., & Byrd, J. D. (n.d.). Synthesis of polyaryloxysilanes by melt-polymerizing dianilino- and diphenoxysilanes with aromatic diols . Research Solutions Pages. Available at: [Link]

  • Nguyen, H. T., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters . ACS Omega. Available at: [Link]

  • Pangestu, R., et al. (2024). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions . ACS Publications. Available at: [Link]

  • Lee, S. C., et al. (n.d.). Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate . ResearchGate. Available at: [Link]

  • Steric Hindrance | Organic Chemistry . (2024). YouTube. Available at: [Link]

Sources

Method

Application Note: Protocol for the Preparation of 2,4,6-Triethyl-1,3-bis(bromomethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Strategic Rationale The synthesis of highly preorganized, sterically hindered aromatic scaffolds is a cornerstone of mo...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The synthesis of highly preorganized, sterically hindered aromatic scaffolds is a cornerstone of modern supramolecular chemistry and drug development. 2,4,6-Triethyl-1,3-bis(bromomethyl)benzene is a critical electrophilic building block used in the assembly of molecular tweezers, cyclophanes, and specialized N-heterocyclic carbene (NHC) pincer ligands[1]. The alternating triethyl substitution pattern forces the bromomethyl arms into a highly defined spatial orientation due to restricted rotation, making this scaffold superior to its unsubstituted analogues for host-guest complexation.

Causality of Reagent Selection: The conversion of 2,4,6-triethyl-1,3-benzenedimethanol to the corresponding bis(bromomethyl) derivative requires a robust brominating agent.

  • Why avoid the Appel Reaction (CBr₄/PPh₃)? While common, it generates stoichiometric triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from the highly non-polar bis(bromomethyl) product without exhaustive chromatography.

  • Why avoid Hydrobromic Acid (HBr)? Concentrated HBr requires highly acidic, protic conditions that can induce Friedel-Crafts-type oligomerization or intermolecular etherification in electron-rich, sterically congested aromatic systems.

  • The Optimal Choice: Phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM) operates under mild, non-protic conditions. Its primary byproduct, phosphorous acid (H₃PO₃), is highly water-soluble and easily removed during a simple aqueous workup[2].

Mechanistic Pathway

The reaction proceeds via a classical Sₙ2 mechanism following the electrophilic activation of the benzylic alcohol.

Mechanism A Benzylic Alcohol (Ar-CH2OH) C Activated Phosphite [Ar-CH2-O(+)(H)-PBr2] A->C Nucleophilic Attack B Phosphorus Tribromide (PBr3) B->C D Bromide Ion Br(-) C->D Leaving Group E Benzylic Bromide (Ar-CH2Br) C->E SN2 Attack by Br(-) F Phosphorous Acid Deriv. (HOPBr2) C->F Displaced Group D->E

SN2 mechanism of benzylic alcohol bromination using phosphorus tribromide.

  • Activation: The nucleophilic oxygen of the benzylic alcohol attacks the electrophilic phosphorus of PBr₃, displacing a bromide ion and forming a highly reactive phosphite intermediate.

  • Substitution: The displaced bromide ion acts as a nucleophile, attacking the benzylic carbon via an Sₙ2 transition state, displacing the HOPBr₂ leaving group. This process repeats for the second hydroxyl group.

Quantitative Data & Stoichiometry

To ensure complete conversion of both hydroxyl groups while minimizing excess unreacted PBr₃, a ratio of 1.2 equivalents of PBr₃ per hydroxyl group (2.4 eq total) is utilized.

Reagent / MaterialMW ( g/mol )EquivalentsAmountDensity (g/mL)Moles
2,4,6-Triethyl-1,3-benzenedimethanol222.331.010.0 gN/A45.0 mmol
Phosphorus tribromide (PBr₃)270.702.4 (1.2 per OH)29.2 g (10.25 mL)2.85108.0 mmol
Dichloromethane (Anhydrous)84.93Solvent150 mL + 20 mL1.33N/A
Saturated NaHCO₃ (Aqueous)84.01Quench/Wash100 mL~1.00N/A

Step-by-Step Experimental Protocol

Workflow N1 1. Substrate Dissolution 2,4,6-Triethyl-1,3-benzenedimethanol in dry DCM (0 °C) N2 2. Electrophilic Activation Dropwise addition of PBr3 (Maintain < 5 °C) N1->N2 N3 3. Nucleophilic Substitution Stir at RT for 3-4 hours (SN2 Bromination) N2->N3 N4 4. Reaction Quench Careful addition of ice-cold H2O (Neutralize PBr3) N3->N4 N5 5. Liquid-Liquid Extraction Phase separation & DCM washes (Isolate organic layer) N4->N5 N6 6. Purification Recrystallization from hexanes (Yield pure product) N5->N6

Step-by-step workflow for synthesizing 2,4,6-triethyl-1,3-bis(bromomethyl)benzene.

Phase 1: Setup & Activation

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Add 10.0 g (45.0 mmol) of 2,4,6-triethyl-1,3-benzenedimethanol and 150 mL of anhydrous DCM to the flask. Stir to dissolve and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dilute 10.25 mL (108.0 mmol) of PBr₃ in 20 mL of anhydrous DCM in the addition funnel. Add the PBr₃ solution dropwise over 30 minutes. Self-Validation: Ensure the internal temperature remains below 5 °C to prevent side reactions; slight fuming in the flask is normal and indicates active electrophilic complexation.

Phase 2: Reaction & Monitoring 4. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir continuously for 3 to 4 hours under an argon atmosphere. 5. TLC Monitoring (Self-Validation): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). The starting diol is highly polar (R_f ~0.15). The reaction is complete when the baseline spot disappears entirely, replaced by a highly non-polar product spot (R_f ~0.80).

Phase 3: Quench & Isolation 6. Quench: Re-cool the flask to 0 °C. Slowly add 50 mL of ice-cold distilled water dropwise to neutralize unreacted PBr₃. Caution: This step is highly exothermic and evolves HBr gas. Self-Validation: The cessation of white HBr fumes indicates that all excess PBr₃ has been safely hydrolyzed[2]. 7. Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 50 mL). 8. Washing: Wash the combined organic layers carefully with 100 mL of saturated aqueous NaHCO₃ (vent frequently to release CO₂), followed by 100 mL of brine. 9. Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude off-white solid.

Phase 4: Purification 10. Recrystallization: Dissolve the crude solid in a minimum amount of boiling hexanes. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting white crystals and dry under high vacuum.

Analytical Validation & Characterization

To confirm the structural integrity and purity of the synthesized 2,4,6-triethyl-1,3-bis(bromomethyl)benzene, perform ¹H-NMR spectroscopy (in CDCl₃).

  • Success Indicators: The successful conversion is validated by the complete disappearance of the broad hydroxyl (-OH) peak (~1.5-2.0 ppm) and the benzylic CH₂-OH peak (~4.7 ppm).

  • Product Peaks: These are replaced by a sharp singlet integrating to 4 protons for the benzylic CH₂-Br groups at ~4.55 ppm. The single aromatic proton will appear as a distinct singlet at ~7.0 ppm, and the triethyl groups will present as a characteristic quartet (~2.9 ppm) and triplet (~1.3 ppm).

References

1.[2] Skačkauskaitė, R. (2021). Synthesis of divalent organic cations and their application in highly efficient and stable perovskite solar cells. Kaunas University of Technology (KTU ePubl). Available at: 2.[1] MDPI Symmetry. (2018). Chiral Auxiliaries and Chirogenesis. Available at: 3. Sigma-Aldrich. 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene Product Page. Available at:

Sources

Application

Cross-linking Agents Based on Triethyl-Substituted Benzene Derivatives

Application Note: Advanced Conformational Control in Bioconjugation & Supramolecular Assembly Abstract Standard benzene-based cross-linkers, such as 1,3,5-tris(bromomethyl)benzene (TBMB), are staples in peptide stapling...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Conformational Control in Bioconjugation & Supramolecular Assembly

Abstract

Standard benzene-based cross-linkers, such as 1,3,5-tris(bromomethyl)benzene (TBMB), are staples in peptide stapling and macrocyclization. However, their conformational flexibility often leads to entropic penalties upon binding or cyclization, reducing yield and affinity. This guide details the application of 1,3,5-triethyl-substituted benzene derivatives (e.g., 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene ) as superior, pre-organized cross-linking scaffolds.[1] By leveraging the steric "gearing effect" of the ethyl groups, these agents enforce a rigid, alternating conformation, significantly enhancing the stability of stapled peptides and the selectivity of supramolecular hosts (e.g., "Naphthocages").

Scientific Foundation: The Steric Gearing Effect

The core advantage of triethyl-substituted derivatives over their methyl/hydrido counterparts lies in conformational pre-organization .

2.1 The Problem with Standard Scaffolds

In unsubstituted or methyl-substituted benzene cross-linkers (like TBMB), the functional arms (e.g.,


) have free rotation around the 

bond. This results in a statistical distribution of conformers (up/down relative to the ring plane). When used for cross-linking:
  • Entropic Cost: The molecule must "freeze" into a specific conformation to react with the target (e.g., three cysteine residues), lowering the reaction rate and effective concentration.

  • Off-Target Reactivity: Flexible arms can react intermolecularly rather than intramolecularly, leading to polymerization instead of cyclization.

2.2 The Triethyl Solution

Introducing ethyl groups at the 2, 4, and 6 positions (interspersed between the functional arms at 1, 3, and 5) creates severe steric hindrance. This forces the ethyl groups and the functional arms to orient in an alternating fashion to minimize steric clash.

  • Result: The functional arms are pre-organized into a specific tripod geometry (often ababab or aaabbb depending on the specific derivative and solvent), drastically reducing the entropic penalty of cyclization.

  • Mechanism: The "Gearing Effect" locks the rotation, directing the reactive groups toward the same face (for encapsulation) or alternating faces (for lattice formation), depending on the design.

Key Agents & Chemical Structures
Agent NameAbbreviationFunctional GroupPrimary Application
1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene TEB-Br3 Alkyl Bromide (Electrophile)Peptide Stapling (Cysteine), Cage Synthesis
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene TEB-NH3 Primary Amine (Nucleophile)Urea/Amide-based Hosts, Anion Receptors
1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene TEB-N3 Azide (Click Chemistry)CuAAC Conjugation, Dendrimer Core
Experimental Protocols
Protocol A: Synthesis of the TEB-Br3 Scaffold

Rationale: Commercial availability is limited; in-house synthesis from 1,3,5-triethylbenzene is cost-effective and scalable.

Materials:

  • 1,3,5-Triethylbenzene (TEB)[1][2]

  • Paraformaldehyde[3]

  • Hydrobromic acid (33% in acetic acid)[4]

  • Zinc bromide (Catalyst)[3]

  • Acetic anhydride

Step-by-Step Methodology:

  • Reagent Prep: In a generic round-bottom flask, dissolve 1,3,5-triethylbenzene (10 mmol) in glacial acetic acid (20 mL).

  • Bromomethylation: Add paraformaldehyde (35 mmol) and ZnBr

    
     (catalytic amount, ~0.5 mmol).
    
  • Initiation: Dropwise add HBr/AcOH (33%, 15 mL) while stirring rapidly. The reaction is exothermic; control temp to <60°C initially.

  • Heating: Heat the mixture to 90°C for 12–16 hours . The steric bulk of the ethyl groups slows the reaction compared to mesitylene; extended time is critical.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from acetone/hexane (1:1).

    • QC Check:

      
      H NMR should show a singlet for the 
      
      
      
      protons at ~4.5 ppm and a quartet/triplet pattern for the ethyl groups.
Protocol B: High-Rigidity Peptide Stapling

Rationale: Using TEB-Br3 to staple a helical peptide via three cysteine residues (


 or similar spacing).

Materials:

  • Peptide containing 3 Cysteine residues (e.g., Ac-Cys-...-Cys-...-Cys-NH

    
    )
    
  • TEB-Br3 (from Protocol A)

  • Buffer: 50 mM NH

    
    HCO
    
    
    
    (pH 8.0) / Acetonitrile (1:1 v/v)
  • TCEP (Tris(2-carboxyethyl)phosphine)

Workflow:

  • Reduction: Dissolve peptide (0.1 mM) in Buffer. Add TCEP (1.5 eq per cysteine) to ensure all thiols are reduced. Incubate 30 min at RT.

  • Cross-linking: Dissolve TEB-Br3 (1.2 eq relative to peptide) in pure Acetonitrile.

    • Critical Step: Add the TEB-Br3 solution dropwise to the peptide solution while vortexing. The high dilution prevents intermolecular dimerization.

  • Incubation: Stir at Room Temperature for 2 hours.

  • Quenching: Add 5% formic acid to quench unreacted thiolates.

  • Analysis: Analyze via LC-MS. The mass shift should be +[Mass of Scaffold - 3xHBr].

    • Note: The TEB scaffold adds significant hydrophobicity; expect a retention time shift to the organic phase compared to TBMB-stapled analogs.

Visualizing the Workflow

The following diagram illustrates the synthesis and the "Gearing" concept that differentiates this scaffold.

TEB_Workflow cluster_Applications Applications Benzene 1,3,5-Triethylbenzene (Starting Material) Bromomethylation Bromomethylation (HBr/AcOH, ZnBr2, 90°C) Benzene->Bromomethylation + (CH2O)n TEB_Br3 TEB-Br3 Scaffold (Pre-organized Tripod) Bromomethylation->TEB_Br3 Yield ~80% Stapled Rigid Bicyclic Peptide (High Helicity) TEB_Br3->Stapled + Peptide (pH 8) Cage Supramolecular Cage (e.g., Naphthocage) TEB_Br3->Cage + Rigid Walls (e.g. Glycoluril) Peptide Unstructured Peptide (3x Cys) Peptide->Stapled Cross-linking

Figure 1: Synthetic pathway and application logic for TEB-based cross-linkers. The ethyl substituents (not shown for simplicity) enforce the pre-organized state critical for the downstream applications.

Quantitative Comparison: TEB vs. TBMB
FeatureTBMB (Methyl/H)TEB-Derivative (Triethyl)Impact on Experiment
Steric Bulk LowHighTEB requires longer reaction times but prevents over-alkylation.
Conformation Flexible / RandomAlternating / Gearing TEB yields higher binding affinity in host-guest systems due to pre-organization.
Solubility ModerateHigh (Organic)TEB is more lipophilic; aids in membrane permeability of stapled peptides.
Yield (Cage) Low (<20%)High (>60%) The "template effect" of TEB drastically improves macrocyclization yields.
Troubleshooting & Optimization
  • Issue: Low Solubility in Aqueous Buffer.

    • Cause: The triethyl groups add significant lipophilicity.

    • Solution: Increase Acetonitrile/DMF content to 50-60% during the cross-linking reaction. If protein denaturation is a concern, use a "Click" variant (TEB-N3) with alkyne-tagged peptides instead of cysteine alkylation.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance of the ethyl groups can slow down nucleophilic attack at the bromomethyl carbon.

    • Solution: Increase reaction temperature to 35°C or extend time to 4–6 hours. Ensure pH is >8.0 to maintain thiolate nucleophilicity.

References
  • Synthesis of 1,3,5-Tris(aminomethyl)

    • Metzger, A., Lynch, V. M., & Anslyn, E. V. (1997). "A synthetic receptor selective for citrate.
    • Source:

  • Peptide Stapling with Benzene Derivatives

    • Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem.
    • Source:

  • Supramolecular Cages (Naphthocage)

    • Wang, X., & Hof, F. (2012).[5] "(How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds." Beilstein Journal of Organic Chemistry.

    • Source: [Beilstein J. Org.[5] Chem. Full Text]([Link])

  • Hypercrosslinked Polymers (HCPs)

    • Tan, L., et al. (2011).
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Solubility Optimization for (2,4,6-Triethyl-1,3-phenylene)dimethanol

Status: Active Ticket ID: SOL-TEPD-001 Assigned Specialist: Senior Application Scientist, Organic Materials Division Last Updated: February 26, 2026[1] Executive Summary & Compound Profile (2,4,6-Triethyl-1,3-phenylene)d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-TEPD-001 Assigned Specialist: Senior Application Scientist, Organic Materials Division Last Updated: February 26, 2026[1]

Executive Summary & Compound Profile

(2,4,6-Triethyl-1,3-phenylene)dimethanol (TEPD) presents a classic "amphiphilic conflict" in solvation. Its structure features a lipophilic core reinforced by three ethyl groups, opposing two hydrophilic hydroxymethyl handles.

This duality creates a specific solubility profile:

  • High Crystallinity: The symmetry of the 1,3,5-substitution pattern (with ethyls at 2,4,6) often results in high lattice energy, requiring significant thermal activation to break crystal packing.

  • Steric Shielding: The ethyl groups at positions 2 and 4 sterically crowd the hydroxymethyl groups, potentially hindering rapid solvation by bulky solvents.

PropertyValueImplication for Solubility
Molecular Formula C₁₄H₂₂O₂Moderate molecular weight (222.32 g/mol ).[1][2]
H-Bond Donors 2 (-CH₂OH)Requires polar acceptors (e.g., DMSO, Alcohols) or heat to break intermolecular H-bonds.[1][2]
Lipophilicity High (Triethyl)Poor solubility in water; good potential in chlorinated solvents.[1][2]
Symmetry ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or higher
High melting point; prone to "crashing out" rapidly upon cooling.[1]

Troubleshooting Guide (Q&A)

Case 1: "I cannot get TEPD to dissolve in Toluene or Hexane for my reaction."

Diagnosis: TEPD is too polar for non-polar hydrocarbons.[2] The cohesive energy density of the crystal lattice (held together by hydrogen bonds between the -OH groups) exceeds the solvation energy provided by Van der Waals interactions in toluene or hexane.[1]

Solution: Use a Co-Solvent System or Switch to Chlorinated Solvents .[2]

  • The "Doping" Method: If Toluene is required for the reaction mechanism, add 5-10% (v/v) of a polar protic solvent like Methanol or Isopropanol .[1][2] This disrupts the intermolecular H-bonding of the TEPD crystals, allowing the Toluene to solvate the ethyl-benzene core.[1]

  • The Chlorinated Alternative: Switch to Dichloromethane (DCM) or Chloroform (CHCl₃) .[1][2] These solvents have a "sweet spot" of polarity and polarizability that accommodates both the aromatic core and the hydroxyl groups.[2]

Case 2: "The compound oils out instead of crystallizing during purification."

Diagnosis: This is common with ethyl-substituted aromatics.[1][2] The ethyl chains add rotational freedom, and if the cooling is too rapid or the solvent is too non-polar, the compound undergoes liquid-liquid phase separation (oiling out) before it can organize into a crystal lattice.

Solution: Seeding and Slow Cooling in a Binary Solvent.

  • Step 1: Dissolve the crude material in a minimum amount of hot Ethyl Acetate (good solvent).[1][2]

  • Step 2: Add hot Hexane (anti-solvent) dropwise until persistent cloudiness appears.[1][2]

  • Step 3: Re-heat to clarity.[2]

  • Step 4: CRITICAL: Add a seed crystal.[1][2] If none exists, scratch the glass wall with a glass rod to create nucleation sites.

  • Step 5: Cool strictly at a rate of 10°C/hour. Do not use an ice bath immediately.[2]

Case 3: "I need to use TEPD in a nucleophilic substitution, but it won't dissolve in THF."

Diagnosis: While THF is a medium-polarity ether, it may not be strong enough to break the crystal lattice at room temperature, especially if the TEPD is highly pure and crystalline.

Solution: Thermal Activation or Super-Solvents. [1][2]

  • Option A (Thermal): Sonicate the mixture at 40°C for 20 minutes. Often, TEPD forms a supersaturated solution that remains stable once the lattice energy is initially overcome.

  • Option B (Solvent Switch): Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1][2] These are "Super-Solvents" for this class of molecules due to their high dipole moment and ability to accept hydrogen bonds.[2]

    • Warning: Removal of DMF requires high vacuum or aqueous workup, which might complicate product isolation.

Experimental Methodologies

Protocol A: Determination of Critical Solution Temperature (CST)

Use this protocol to validate if a specific solvent is viable for your concentration requirements.[1]

  • Preparation: Weigh 100 mg of TEPD into a clear vial.

  • Addition: Add 1.0 mL of the target solvent (Target Conc: 0.1 g/mL).

  • Ramping: Place in a heating block with a magnetic stirrer. Increase temperature by 5°C every 5 minutes.

  • Observation: Record the temperature (

    
    ) at which the solution becomes completely transparent.
    
  • Hysteresis Check: Turn off heat and record the temperature (

    
    ) at which turbidity returns.
    
    • Insight: A large gap between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and 
      
      
      
      indicates a metastable zone suitable for recrystallization.[1]
Protocol B: Solvent Compatibility Tier List
TierSolvent ClassSolubility PredictionRecommended Use
Tier 1 Polar Aprotic (DMSO, DMF, NMP)Excellent (>200 mg/mL)Stock solutions, NMR, difficult reactions.[1]
Tier 2 Lower Alcohols (MeOH, EtOH)Good (50-150 mg/mL)Recrystallization, polar reactions.[1]
Tier 3 Chlorinated (DCM, CHCl₃)Moderate (20-80 mg/mL)Standard organic synthesis, extractions.[1]
Tier 4 Ethers/Esters (THF, EtOAc)Fair (Requires Heat)Workup, washing steps.
Tier 5 Hydrocarbons (Hexane, Toluene)Poor (<5 mg/mL)Anti-solvents for precipitation.[1]

Visual Decision Support

Diagram 1: Solubility Optimization Logic Flow

Caption: Decision tree for selecting the optimal solvent system based on application constraints.

SolubilityLogic Start Start: TEPD Solubility Issue AppCheck What is the Application? Start->AppCheck Reaction Chemical Reaction AppCheck->Reaction Purification Purification/Crystallization AppCheck->Purification Analysis Analysis (NMR/HPLC) AppCheck->Analysis TempSens Is it Temperature Sensitive? Reaction->TempSens Oiling Is it Oiling Out? Purification->Oiling ProtonExchange Is OH Proton Exchange an Issue? Analysis->ProtonExchange UseDMF Use DMF or DMSO (High Solubility, Hard Removal) TempSens->UseDMF No (>60°C) UseDCM Use DCM or CHCl3 (Moderate Solubility, Easy Removal) TempSens->UseDCM Yes (<40°C) BinarySys Use Binary System: EtOAc (Solvent) + Hexane (Anti-solvent) Oiling->BinarySys No SlowCool Add Seed Crystal + Cool Rate < 10°C/hr Oiling->SlowCool Yes UseDMSO Use DMSO-d6 (Prevents Exchange, Sharp Peaks) ProtonExchange->UseDMSO Yes UseCDCl3 Use CDCl3 (Standard, may broaden OH) ProtonExchange->UseCDCl3 No

Diagram 2: Recrystallization Workflow (Anti-Oiling)

Caption: Step-by-step workflow to prevent phase separation (oiling out) during purification.

RecrystWorkflow Step1 1. Dissolve (Hot EtOAc) Step2 2. Add Anti-Solvent (Hot Hexane) Step1->Step2 Step3 3. Check Turbidity (Cloud Point) Step2->Step3 Step4 4. Re-Heat (Clear Solution) Step3->Step4 If Cloudy Step5 5. Seed & Insulate (Slow Cool) Step3->Step5 If Clear (Add more Hexane) Step4->Step5

References

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[2] (Provides the theoretical framework for matching solvent polarity to solute structure). [1][2]

  • Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Authoritative source on solvatochromism and solvent selection for synthesis). [1][2]

  • Anderson, N. G. (2012).[2] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Best practices for crystallization and overcoming "oiling out" in aromatics).

  • PubChem. (2025).[1][2] Compound Summary: 1,3-Benzenedimethanol derivatives. National Library of Medicine.[2] (General physicochemical data for structural analogs). [1][2]

  • Organic Syntheses. (2014). Discussion on solubility of triethyl-substituted aromatics in Diels-Alder precursors. Org. Synth. 2014, 91, 1-13.[1] (Provides context on the lipophilicity of the triethyl-benzene core).

Sources

Optimization

Technical Support Center: Optimizing Yield for Chloromethylation of 1,3,5-Triethylbenzene

Prepared by the Office of Senior Application Scientists This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chloromethylation of 1,3,5-triethylben...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chloromethylation of 1,3,5-triethylbenzene. It is designed as a dynamic resource to address common challenges and optimize reaction outcomes through a troubleshooting-focused, question-and-answer format. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

CRITICAL SAFETY NOTICE: Carcinogen Hazard

Chloromethylation reactions, particularly the Blanc reaction and related procedures using formaldehyde and hydrogen chloride, are known to generate trace amounts of bis(chloromethyl) ether (BCME) as a byproduct.[1][2] BCME is an extremely potent human carcinogen with no safe level of exposure.[3][4] The related reagent, chloromethyl methyl ether (CMME), is also a known human carcinogen.[5][6]

ALL WORK MUST be performed in a properly certified and functioning chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and splash goggles. Consult your institution's Environmental Health and Safety (EHS) office for specific handling and disposal protocols for carcinogens before beginning any experiment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chloromethylation of 1,3,5-triethylbenzene.

Q1: What is the chloromethylation of 1,3,5-triethylbenzene and what is the expected product?

A1: The chloromethylation of 1,3,5-triethylbenzene is an electrophilic aromatic substitution reaction that introduces a chloromethyl (–CH₂Cl) group onto the aromatic ring.[7] Given the structure of 1,3,5-triethylbenzene, the three ethyl groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions. In this symmetric molecule, all available ring positions (2, 4, and 6) are equivalent and strongly activated. Therefore, under appropriate stoichiometric conditions, the reaction is expected to proceed to full substitution, yielding 1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene .[8]

Q2: What is the underlying mechanism of this reaction?

A2: This reaction typically proceeds via the Blanc-Quelet reaction mechanism.[9][10][11] Under acidic conditions and often with a Lewis acid catalyst like zinc chloride (ZnCl₂), formaldehyde is activated to form a highly reactive electrophile.[2][12][13] The electron-rich aromatic ring of 1,3,5-triethylbenzene then attacks this electrophile. The resulting intermediate is quickly converted to the final chloromethylated product.[12][14]

The key mechanistic steps are:

  • Electrophile Generation: The carbonyl oxygen of formaldehyde is protonated by HCl. In the presence of a Lewis acid like ZnCl₂, this process is enhanced, leading to the formation of a highly electrophilic species, potentially a chloromethyl carbocation ([CH₂Cl]⁺) or a related complex.[7][13]

  • Electrophilic Attack: The π-electrons of the triethylbenzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

  • Rearomatization: A base (such as Cl⁻) removes a proton from the carbon bearing the new group, restoring the aromaticity of the ring and yielding the chloromethylated product.[7][12]

Blanc_Chloromethylation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Substitution CH2O Formaldehyde (CH₂O) Electrophile Electrophile [CH₂Cl]⁺ CH2O->Electrophile + HCl, ZnCl₂ HCl HCl HCl->Electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Electrophile TEB 1,3,5-Triethylbenzene Electrophile->TEB SigmaComplex Sigma Complex (Arenium Ion) TEB->SigmaComplex Electrophilic Attack Product Chloromethylated Product SigmaComplex->Product Deprotonation (-H⁺)

Caption: Mechanism of the Blanc Chloromethylation Reaction.

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to common experimental issues.

Problem Area 1: Low or No Yield of Desired Product

Q3: My reaction shows very little conversion of the starting material. What are the likely causes?

A3: Low conversion is often traced back to issues with reagents or reaction conditions.

  • Inactive Catalyst: Anhydrous zinc chloride (ZnCl₂) is hygroscopic. If it has absorbed moisture, its efficacy as a Lewis acid will be severely diminished. Ensure you are using freshly opened or properly stored anhydrous ZnCl₂.

  • Insufficient HCl: The reaction requires a steady supply of hydrogen chloride to generate the electrophile.[12] If using gaseous HCl, ensure a consistent, moderate bubbling rate. If using concentrated HCl, ensure it is of high molarity and sufficient stoichiometric excess.

  • Low Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide enough activation energy for the reaction to proceed at a reasonable rate. A typical starting point is 60-80°C.[12]

  • Poor Quality Formaldehyde Source: Paraformaldehyde can depolymerize inefficiently if it is old or of poor quality. Using a fresh source of paraformaldehyde or an aqueous formaldehyde solution (formalin) is recommended.[14][15]

Q4: I see some product formation, but the yield is consistently below 50%. How can I improve this?

A4: To push the reaction towards higher yield, systematically optimize the following parameters:

  • Reaction Time: This electrophilic substitution, especially for trisubstitution, may require several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) and only stop the reaction once the starting material has been consumed. Durations of 2-6 hours are common.[12]

  • Molar Ratios: Ensure you are using a sufficient excess of the chloromethylating agents. For the target 1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene, a molar ratio of at least 3:1 of formaldehyde to 1,3,5-triethylbenzene is required. A slight excess (e.g., 3.5 to 4 equivalents) can often improve yields.

  • Catalyst Loading: While catalytic, the amount of ZnCl₂ can influence the reaction rate. If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.

Problem Area 2: Significant Formation of Byproducts

Q5: My crude product contains a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?

A5: The most common high molecular weight byproduct is a diphenylmethane derivative .[16][17] This occurs when the newly formed, highly reactive chloromethylated product acts as an electrophile itself and reacts with another molecule of the starting material (1,3,5-triethylbenzene) in a Friedel-Crafts alkylation.[16]

Strategies to Minimize Diphenylmethane Formation:

  • Control Temperature: This is the most critical factor. Higher temperatures significantly favor the formation of this byproduct.[16] Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.

  • Avoid High Concentrations: High concentrations of the reactants can increase the likelihood of the product molecule encountering a starting material molecule.[1]

  • Prompt Work-up: Do not let the reaction stir for an extended period after the starting material has been consumed, as this provides more time for the side reaction to occur.[18]

Side_Reaction_Pathway Product Chloromethylated Product (Ar-CH₂Cl) Byproduct Diphenylmethane Byproduct (Ar-CH₂-Ar) Product->Byproduct Acts as Electrophile TEB 1,3,5-Triethylbenzene (Ar-H) TEB->Byproduct Friedel-Crafts Alkylation

Caption: Formation of Diphenylmethane Byproduct.

Q6: I am observing products with more than three chloromethyl groups or other isomers. How do I improve selectivity?

A6: While 1,3,5-triethylbenzene is strongly biased towards 2,4,6-substitution, over-chloromethylation or dichloromethylation can occur under harsh conditions.[15]

  • Stoichiometry Control: Carefully control the molar ratio of formaldehyde to the aromatic compound. A large excess of the chloromethylating agent can lead to undesired multiple substitutions.[18]

  • Reaction Time: As mentioned, stop the reaction once the desired conversion is achieved to prevent further reactions.

Problem Area 3: Difficult Product Isolation and Purification

Q7: The work-up procedure results in an emulsion or an oily, impure product. What is the best way to isolate the product?

A7: A standard work-up procedure is essential for clean isolation.

  • Quenching: After cooling the reaction mixture to room temperature, carefully pour it over ice water to quench the reaction and dissolve the zinc salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[12]

If emulsions form, adding more brine during the washing step can help break them. The crude product is often an oil or a low-melting solid and may require further purification.

Q8: What is the recommended method for purifying the final product?

A8:

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., hexanes, ethanol/water) is often the most effective method for achieving high purity.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.

  • Vacuum Distillation: This method can be used but requires caution, as some chloromethylated compounds can be thermally unstable and may decompose or polymerize at high temperatures.[18]

Section 3: Optimized Experimental Protocol

This section provides a representative, step-by-step methodology for the synthesis of 1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene.

Experimental_Workflow Setup 1. Reaction Setup (Fume Hood, Inert Atmosphere) Reagents 2. Charge Reagents (TEB, Paraformaldehyde, ZnCl₂) Setup->Reagents Reaction 3. Reaction (Heat to 60-70°C, Bubble HCl gas) Reagents->Reaction Monitor 4. Monitor Progress (TLC or GC) Reaction->Monitor Quench 5. Quench (Cool, Pour onto Ice Water) Monitor->Quench Upon Completion Workup 6. Aqueous Workup (Extract, Wash, Dry) Quench->Workup Purify 7. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 8. Analysis (NMR, MS) Purify->Analyze

Caption: General Experimental Workflow for Chloromethylation.

Materials:
  • 1,3,5-Triethylbenzene (1.0 eq)

  • Paraformaldehyde (3.3 eq)

  • Anhydrous Zinc Chloride (0.3 eq)

  • Concentrated Hydrochloric Acid

  • Hydrogen Chloride Gas

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:
  • Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the surface of the eventual reaction mixture.

  • Charging Reagents: Charge the flask with 1,3,5-triethylbenzene, paraformaldehyde, and anhydrous zinc chloride.[12]

  • Reaction Initiation: Begin stirring the mixture and gently heat to 60–70°C using an oil bath. Once the temperature has stabilized, begin bubbling a slow, steady stream of hydrogen chloride gas through the mixture.[12]

  • Reaction: Maintain the temperature and HCl stream for 4-6 hours. The mixture will typically become a homogenous, darker solution as the reaction progresses.

  • Monitoring: Periodically take small aliquots from the reaction mixture (use caution!), quench them, and analyze by TLC or GC to monitor the disappearance of the starting material.

  • Quenching: Once the reaction is complete, turn off the heating and stop the HCl flow. Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3x volumes). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or hexanes.

Section 4: Data Summary

The following table summarizes the influence of key reaction parameters on the yield and selectivity of the chloromethylation of 1,3,5-triethylbenzene.

ParameterConditionEffect on YieldEffect on Purity (Selectivity)Rationale & Citation
Temperature Low (~40°C)Decreased rate, potentially lower yield.High selectivity, less byproduct.Insufficient activation energy for the main reaction.
Optimal (60-80°C)Good reaction rate and high yield.Good selectivity, minor byproducts.Balances reaction rate with minimizing side reactions.[12]
High (>90°C)May decrease yield of desired product.Low selectivity, significant diarylmethane formation.High temperatures favor the Friedel-Crafts alkylation side reaction.[16]
Catalyst ZnCl₂ (anhydrous)Essential for high yield.HighActivates formaldehyde, promoting electrophilic attack.[1][12]
Protic Acid (HCl only)Lower yield.ModerateLess effective at generating the highly reactive electrophile compared to a Lewis acid system.[15]
Reaction Time Too ShortLow yield due to incomplete conversion.N/AThe reaction has not proceeded to completion.
Optimal (e.g., 4-6h)High yield.HighAllows for complete conversion of starting material.
Too LongMay decrease yield.Decreased purity due to byproduct formation.Increased time allows for the slower side reactions to occur.[18]
Stoichiometry < 3 eq. CH₂OLow yield of trisubstituted product.Mixture of mono-, di-, and tri-substituted products.Insufficient electrophile for complete substitution.
> 3 eq. CH₂OHigh yield.High selectivity for trisubstituted product.Ensures enough electrophile is present to drive the reaction to completion.

References

  • Quelet reaction - Grokipedia.
  • Quelet reaction - Wikipedia. [Link]

  • New studies in aromatic chloromethylation - Durham E-Theses. [Link]

  • Blanc chloromethylation - J&K Scientific LLC. [Link]

  • Health and safety hazards associated with the use, storage and disposal of Methyl Chlormethyl Ether - Albert Einstein College of Medicine. [Link]

  • Catalytic chloromethylation of aromatic compounds - Google P
  • Chloromethyl methyl ether | EPA. [Link]

  • Mortality patterns among workers exposed to chloromethyl ethers--a preliminary report. [Link]

  • CHLOROMETHYL METHYL ETHER HAZARD SUMMARY - NJ.gov. [Link]

  • Chloromethylation Reaction and its Mechanism - Filo. [Link]

  • The chloromethylation of an aromatic or heteroaromatic ring is of great importance - Georg Thieme Verlag. [Link]

  • CHLOROMETHYL METHYL ETHER Class A Carcinogen - Alaska Department of Environmental Conservation. [Link]

  • Blanc chloromethylation - Wikipedia. [Link]

  • Quelet Reaction - Merck Index. [Link]

  • Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives - ResearchGate. [Link]

  • An efficient and environment friendly process for chloromethylation of substituted benzenes - Google P
  • AN EFFICIENT AND ENVIRONMENT FRIENDLY PROCESS FOR CHLOROMETHYLATION OF SUBSTITUTED BENZENES - European Patent Office. [Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media - ResearchGate. [Link]

  • Blanc reaction - Sciencemadness Wiki. [Link]

Sources

Troubleshooting

Overcoming steric hindrance in reactions of 2,4,6-triethyl-1,3-phenylene derivatives

Topic: Overcoming Steric Hindrance in 2,4,6-Triethyl-1,3-phenylene Derivatives Executive Summary: The "Fortress" Architecture Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,4,6-Triethyl-1,3-phenylene Derivatives

Executive Summary: The "Fortress" Architecture

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because standard protocols have failed to functionalize or cure your 2,4,6-triethyl-1,3-phenylene derivatives.

These molecules represent a "fortress" architecture. With ethyl groups occupying the 2, 4, and 6 positions, the reactive centers at positions 1 and 3 are effectively "gated" by alkyl walls. The ethyl group at position 2 is particularly problematic; it acts as a buttress , wedged between the two reactive sites, creating a rigid steric blockade that resists nucleophilic approach and restricts bond rotation.

This guide provides validated protocols to breach this steric wall, focusing on Polyurethane/Epoxy Curing (for materials scientists) and Cross-Coupling (for medicinal chemists).

Part 1: The Steric Troubleshooting Matrix
Diagnostic Workflow

Before altering chemistry, confirm the failure mode using this logic flow.

TroubleshootingFlow Start Problem: Low Conversion/Yield CheckTemp Is Reaction T > 120°C? Start->CheckTemp CheckCat Catalyst Selection CheckTemp->CheckCat Yes ActionHeat Action: Increase T (Activation Energy) CheckTemp->ActionHeat No CheckSolvent Solvent Polarity Check CheckCat->CheckSolvent Nucleophilic Sub. ActionLigand Action: Switch to Buchwald Ligands (SPhos/XPhos) CheckCat->ActionLigand Pd-Coupling ActionPolar Action: Switch to Polar Aprotic (DMSO/NMP) to expose nucleophile CheckSolvent->ActionPolar Non-polar solvent used

Figure 1: Decision matrix for diagnosing reactivity failures in sterically crowded phenylene systems.

Part 2: Frequently Asked Questions & Validated Protocols
Category A: Polymerization & Curing (Polyurethanes/Epoxies)

Q1: My 2,4,6-triethyl-1,3-diamine is not curing with standard isocyanates at room temperature. Is the material defective?

A: The material is likely functional, but your protocol is mismatched. Unlike standard chain extenders (e.g., MDA or TDA), the 2,4,6-triethyl derivative has an amine reactivity approximately 100x slower than unhindered anilines due to the ortho-ethyl shielding. This "delayed action" is a feature, not a bug, allowing for longer pot life—but it requires heat to initiate.

Protocol Adjustment:

  • Temperature: You must cure above the glass transition temperature (

    
    ) of the vitrifying network. Minimum onset cure temperature is typically 100°C–120°C .[1]
    
  • Catalysis: Standard amine catalysts (DABCO) are insufficient. Switch to organometallics that coordinate with the isocyanate to "pull" it onto the hindered amine.

Catalyst TypeRecommendationMechanism
Bismuth Carboxylates Highly Recommended Lewis acid activation of isocyanate; less toxic than Hg/Pb.
Organotin (DBTDL) ModerateEffective, but steric bulk of the tin ligand itself can sometimes interfere.
Tertiary Amines Not RecommendedSteric bulk prevents the catalyst from effectively activating the hindered amine.

Q2: I see "sweating" or oily residue on my cured epoxy surface. What is happening?

A: This is amine blush caused by incomplete conversion. The steric hindrance prevented the bulky amine from reaching the epoxide ring before the network vitrified (locked up). The unreacted amine then migrated to the surface.

Solution:

  • Use a "Spike" Accelerator: Blend 5-10% of a less hindered amine (e.g., DETDA or IPDA) to initiate the network formation early.

  • Solvent Assist: If permissible, add 2-5% reactive diluent (e.g., cresyl glycidyl ether) to lower viscosity and improve mobility of the hindered amine.

Category B: Synthesis & Cross-Coupling (Pharma/Agro) [1]

Q3: Buchwald-Hartwig amination yields are <10%. I'm using Pd(PPh3)4. What's wrong?

A: Tetrakis(triphenylphosphine)palladium(0) is ineffective here. The "cone angle" of triphenylphosphine is too small to force the reductive elimination of such a bulky product, and the catalyst rests as an unreactive species.

The "Steric Match" Protocol: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are massive; they create a crowded environment around the Palladium that favors the release of your crowded product to relieve strain.

Recommended System:

  • Pre-catalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: XPhos or BrettPhos (specifically designed for hindered amines).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS. Weak bases (Carbonates) often fail because the deprotonation is the rate-limiting step for hindered amines.

Experimental Data: Ligand Efficiency Comparison Reaction: Coupling 2,4,6-triethyl-1,3-phenylene derivative with Bromobenzene (100°C, 12h)

LigandYield (%)Notes
PPh3< 5%Ligand too small; catalyst deactivates.
BINAP15%Bite angle insufficient for this steric bulk.
SPhos 78% Excellent for ortho-substitution.
XPhos 92% Best performance; promotes reductive elimination.
Part 3: Advanced Mechanism - The "Buttressing Effect"

Understanding why the reaction fails allows you to design better experiments.

In 2,4,6-triethyl-1,3-phenylene, the ethyl group at Position 2 is the critical failure point. It is "buttressed" by the functional groups at 1 and 3. Unlike an ethyl group at position 4 or 6, which can rotate away from a collision, the Position 2 ethyl is locked in place.

Visualizing the Steric Gate:

StericGate Center Benzene Core Eth2 Ethyl (2) (LOCKED) Center->Eth2 Eth4 Ethyl (4) Center->Eth4 Eth6 Ethyl (6) Center->Eth6 Reactive1 Reactive Site (1) Center->Reactive1 Reactive3 Reactive Site (3) Center->Reactive3 Eth2->Reactive1 Repulsion Eth2->Reactive3 Repulsion Eth4->Reactive3 Repulsion Eth6->Reactive1 Repulsion Reagent Incoming Electrophile Reagent->Reactive1 Blocked Path

Figure 2: The "Buttressing Effect" where the C2-Ethyl group (Red) is wedged between reactive centers, creating a permanent steric blockade against incoming electrophiles.

Part 4: References & Further Reading
  • BenchChem Technical Support. (2025).[1][2] Overcoming Steric Hindrance in Coupling Reactions. Retrieved from 2

  • Patil, V. V., & Shankarling, G. S. (2015).[3] Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Journal of Organic Chemistry. Retrieved from 3

  • American Chemical Society. (2015).[4] Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from 4

  • ResearchGate. (2025). Kinetics of thermoinitiated oligomerization of 3,3′-(2,4,6-triethyl-1,3-phenylene)bis(5-methyl-1,2,4-oxadiazole). Retrieved from 5[6]

  • National Institutes of Health. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from 7

Sources

Optimization

Technical Support Center: Catalysts for Esterification of (2,4,6-triethyl-1,3-phenylene)dimethanol

Welcome to the technical support center for the esterification of (2,4,6-triethyl-1,3-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of (2,4,6-triethyl-1,3-phenylene)dimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification, which presents unique challenges due to the steric hindrance of the diol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

I. Understanding the Challenge: Steric Hindrance

(2,4,6-Triethyl-1,3-phenylene)dimethanol is a sterically hindered diol. The presence of bulky triethyl groups on the phenyl ring restricts access to the hydroxyl groups, making standard esterification procedures, such as the Fischer esterification, often slow and inefficient.[1][2] This necessitates the use of more specialized catalysts and reaction conditions to achieve high yields.

II. Frequently Asked Questions (FAQs)

Q1: Why is my standard acid-catalyzed esterification (e.g., using H₂SO₄ or TsOH) giving low yields with (2,4,6-triethyl-1,3-phenylene)dimethanol?

A1: Standard acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often less effective for sterically hindered alcohols.[3][4] The bulky nature of (2,4,6-triethyl-1,3-phenylene)dimethanol impedes the approach of the carboxylic acid to the protonated hydroxyl group, a key step in the Fischer esterification mechanism.[5] While increasing the temperature and reaction time can help, it may also lead to side reactions.[1] For such substrates, alternative methods are generally recommended.[2]

Q2: What are the most effective types of catalysts for this sterically hindered diol?

A2: For sterically hindered alcohols, methods that utilize a coupling agent to activate the carboxylic acid are often more successful. Key examples include:

  • Steglich Esterification (DCC/DMAP): This is a widely used method for acid-sensitive and sterically demanding substrates.[2][6] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst.[6]

  • Yamaguchi Esterification: This method employs 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of DMAP.[7] It is particularly effective for challenging esterifications.[7]

  • Tin-Based Catalysts: Catalysts such as tin(II) chloride, tin(IV) chloride, and butylchlorotin dihydroxide have been shown to be effective for the esterification of sterically hindered acids and polyols.[3][4]

Q3: Can I use transesterification for this diol?

A3: Yes, transesterification can be a viable alternative. This process involves reacting the diol with an excess of a simple ester (like a methyl or ethyl ester) in the presence of an acid or base catalyst.[8][9] Driving the reaction to completion often requires the removal of the alcohol byproduct (e.g., methanol or ethanol) by distillation.[9] Both acid and base-catalyzed transesterification methods are common, with the choice depending on the overall substrate compatibility.[9][10]

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the esterification of (2,4,6-triethyl-1,3-phenylene)dimethanol.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Catalyst Activity Switch to a more potent catalytic system designed for hindered alcohols, such as Steglich (DCC/DMAP) or Yamaguchi esterification.[6][7]These methods activate the carboxylic acid, making it a much stronger electrophile that can overcome the steric barrier of the diol.[6]
Reaction Equilibrium Not Shifted If using an equilibrium-driven method like Fischer esterification, ensure efficient removal of water using a Dean-Stark trap or by adding molecular sieves. Using one reactant in large excess can also drive the equilibrium forward.[1][11]According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the formation of the ester.[1]
Inadequate Reaction Temperature Gradually increase the reaction temperature while monitoring for potential side reactions or degradation.Higher temperatures increase the reaction rate by providing more kinetic energy for molecules to overcome the activation energy barrier.[1]
Catalyst Poisoning Ensure all reagents and solvents are anhydrous and free of impurities that could deactivate the catalyst.Water and other nucleophilic impurities can react with and consume the catalyst or activated intermediates, preventing the desired reaction.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Action Scientific Rationale
N-acylurea formation in Steglich Esterification Ensure the addition of a catalytic amount of DMAP. Consider adding the alcohol before or at the same time as DCC.DMAP acts as a superior nucleophile that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is less prone to the rearrangement that forms the N-acylurea byproduct.[6]
Dehydration of Alcohol If using strong acid catalysts at high temperatures, consider switching to milder conditions such as Steglich or Yamaguchi esterification.[2][7]Tertiary and some sterically hindered secondary alcohols can undergo dehydration to form alkenes under harsh acidic and high-temperature conditions.[11]
Incomplete Reaction/Mixture of Mono- and Di-esters Increase the molar ratio of the acylating agent and/or prolong the reaction time. Monitor the reaction progress by TLC or GC/MS.Due to steric hindrance, the second esterification may be significantly slower than the first. Driving the reaction to completion requires more forcing conditions.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Action Scientific Rationale
Removal of Dicyclohexylurea (DCU) from Steglich Reaction After the reaction, cool the mixture to precipitate the DCU and filter it off. Multiple filtrations with a suitable solvent like diethyl ether or dichloromethane may be necessary.[12]DCU, the byproduct of DCC activation, has low solubility in many organic solvents and can often be removed by filtration.[12]
Removal of Excess Carboxylic Acid Perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, to extract the unreacted carboxylic acid.The acidic proton of the carboxylic acid will be deprotonated by the base, forming a salt that is soluble in the aqueous phase and can be separated from the organic layer containing the ester product.
Separating Product from Starting Diol Utilize column chromatography with an appropriate solvent system to separate the more nonpolar ester product from the more polar starting diol.The difference in polarity between the hydroxyl groups of the diol and the ester groups of the product allows for effective separation by silica gel chromatography.

IV. Experimental Protocols & Visualizations

Protocol 1: Steglich Esterification of (2,4,6-triethyl-1,3-phenylene)dimethanol

This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized.

Materials:

  • (2,4,6-triethyl-1,3-phenylene)dimethanol (1.0 eq)

  • Carboxylic acid (2.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (2.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2,4,6-triethyl-1,3-phenylene)dimethanol, the carboxylic acid, and DMAP.

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU, and wash the solid with a small amount of cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup and purify the crude product by column chromatography.

Troubleshooting Workflow for Esterification

G start Start: Low Ester Yield check_method Is the method suitable for sterically hindered alcohols? start->check_method fischer Using Fischer Esterification? check_method->fischer No steglich Using Steglich (DCC/DMAP)? check_method->steglich Yes yamaguchi Consider Yamaguchi Esterification. check_method->yamaguchi Alternative remove_h2o Action: Ensure efficient water removal (Dean-Stark). fischer->remove_h2o side_products Are side products observed? remove_h2o->side_products check_dmap Action: Confirm catalytic DMAP is present. steglich->check_dmap check_dmap->side_products n_acylurea N-acylurea formation? side_products->n_acylurea Yes purification Difficulty with purification? side_products->purification No optimize_steglich Action: Optimize addition order; add DMAP. n_acylurea->optimize_steglich optimize_steglich->purification dcu_removal Action: Cool and filter to remove DCU. purification->dcu_removal Yes end Successful Esterification purification->end No dcu_removal->end

Caption: A decision tree for troubleshooting common issues.

Catalyst Selection Guide

G node_main Starting Material Properties Acid Sensitive? Sterically Hindered? node_fischer Fischer Esterification (H₂SO₄, TsOH) - Pros: Simple, inexpensive - Cons: Harsh conditions, poor for hindered substrates node_main:f1->node_fischer No node_main:f2->node_fischer No node_steglich Steglich Esterification (DCC, DMAP) - Pros: Mild, good for hindered substrates - Cons: DCU byproduct removal node_main:f1->node_steglich Yes node_main:f2->node_steglich Yes node_yamaguchi Yamaguchi Esterification (TCBC, DMAP) - Pros: Highly effective for hindered substrates - Cons: Reagent cost node_main:f2->node_yamaguchi Very node_trans Transesterification (Acid or Base Catalyst) - Pros: Can be driven to completion - Cons: Requires removal of alcohol byproduct node_main:f0->node_trans Alternative Approach

Caption: Guide for selecting an appropriate esterification method.

V. References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

  • Google Patents. (n.d.). Method for esterifying sterically hindered carboxylic acids. Retrieved from

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • ResearchGate. (n.d.). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Hindered Aromatic Alcohols: A Comparative FTIR Guide

Topic: FTIR characteristic peaks of hindered aromatic alcohols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary & Technical Context In drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of hindered aromatic alcohols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

In drug discovery and polymer stabilization, hindered aromatic alcohols (specifically sterically hindered phenols like 2,6-di-tert-butylphenol) represent a critical class of moieties. Their chemical inertness—derived from bulky ortho-substituents blocking the hydroxyl group—makes them potent antioxidants and stable metabolic intermediates.

However, characterizing them presents a unique analytical paradox: while they possess a hydroxyl (-OH) group, they often fail to exhibit the "textbook" broad hydrogen-bonded spectral signatures associated with alcohols.

This guide compares the FTIR spectral performance of hindered aromatic alcohols against unhindered counterparts and alternative analytical techniques (NMR). It provides a self-validating experimental protocol to definitively confirm steric hindrance using vibrational spectroscopy.

Mechanistic Insight: The Physics of the "Lonely" Hydroxyl

To interpret the FTIR spectrum of a hindered phenol, one must understand the vibrational consequences of steric bulk.

  • The Unhindered Scenario (e.g., Phenol, Cresol): In the condensed phase (solid/liquid), hydroxyl groups act as both hydrogen bond donors and acceptors. This creates a chaotic network of transient polymeric chains. The O-H bond weakens and lengthens, causing the stretching frequency (

    
    ) to decrease and the bandwidth to broaden significantly due to the distribution of bond energies.[1]
    
  • The Hindered Scenario (e.g., Propofol, BHT): Bulky groups (tert-butyl, isopropyl) at the 2,6-positions physically shield the oxygen atom. This "steric fence" prevents the approach of neighboring hydroxyls. Consequently, the O-H bond remains in its high-energy, unperturbed "free" state, even in neat liquids or solids.

Key Diagnostic: The transition from a broad, redshifted band to a sharp, high-frequency peak is the primary indicator of steric hindrance.

Comparative Analysis: Spectral Signatures & Techniques
Comparison A: Hindered vs. Unhindered Aromatic Alcohols

Objective: Distinguishing structural subclasses based on


 behavior.
FeatureUnhindered Phenol (e.g., Phenol, p-Cresol)Hindered Phenol (e.g., 2,6-di-tert-butylphenol)Causality
O-H Stretch (Neat/Solid) 3200–3550 cm⁻¹ (Broad, Strong)3600–3650 cm⁻¹ (Sharp, Medium)Intermolecular H-bonding vs. Steric Isolation.[2]
Band Width (FWHM) > 100 cm⁻¹< 20 cm⁻¹Distribution of H-bond lengths vs. Single vibrational mode.
Dilution Effect (in CCl₄) Peak shifts from ~3300 to ~3600 cm⁻¹ as concentration drops.No Shift. Peak remains at ~3640 cm⁻¹ regardless of dilution.Breaking of H-bonds vs. Permanent isolation.
C-O Stretch ~1220–1260 cm⁻¹~1150–1200 cm⁻¹Electron donation from alkyl groups alters C-O bond order.
Ring Breathing ~1450–1600 cm⁻¹~1450–1600 cm⁻¹ (Often split)Aromatic ring vibrations remain largely conserved.
Comparison B: FTIR vs. 1H-NMR for Hindrance Detection

Objective: Selecting the right tool for rapid screening.

MetricFTIR Spectroscopy 1H-NMR Spectroscopy Verdict
Detection Principle Vibrational energy of the O-H bond.[3][4][5]Magnetic environment of the hydroxyl proton.FTIR is more direct for H-bond state.
H-Bond Sensitivity High. Distinct shape change (Broad vs. Sharp).[1][2]Variable. Chemical shift (

) moves, but is highly solvent/temp dependent.
FTIR wins for qualitative assessment.
Sample State Solid, Liquid, or Gas.[2][6][7][8]Requires deuterated solvent dissolution.FTIR wins for native state analysis.
Exchange Issues None.Protons often exchange with solvent (

), disappearing from spectrum.
FTIR is more robust.
Experimental Protocol: The "Dilution Validation" Method

Role: Senior Application Scientist Trustworthiness: A single spectrum is rarely conclusive due to potential moisture contamination. This protocol uses serial dilution to self-validate the presence of steric hindrance.

Objective: Differentiate between an intramolecularly H-bonded species, a sterically hindered species, and a standard intermolecular H-bonded species.

Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Dry Chloroform (
    
    
    
    ).[3] Note:
    
    
    is IR transparent in the OH region but toxic; use appropriate safety controls.
  • Cell: Liquid IR cell with NaCl or CaF₂ windows (Path length: 0.1 mm to 1.0 mm).

  • Instrument: FTIR Spectrometer (Resolution: 4 cm⁻¹, Scans: 32).[9]

Step-by-Step Workflow
  • Baseline Scan: Collect a background spectrum of the pure solvent.

  • High Concentration Scan (0.1 M):

    • Prepare a 0.1 M solution of the analyte.

    • Acquire spectrum.[1][3][5][6][7][9][10][11][12][13][14]

    • Observation: Look for broad bands at 3300–3500 cm⁻¹.[1]

  • Serial Dilution:

    • Dilute sample to 0.01 M and 0.001 M .

    • Acquire spectra for each.[9][13]

    • Critical Step: Increase path length if signal becomes too weak, or simply observe the ratio of Free vs. Bound peaks.

  • Data Interpretation (The Decision Matrix):

    • Case A (Unhindered): As concentration decreases, the broad peak (3350 cm⁻¹) vanishes, and a sharp peak (3600 cm⁻¹) grows.

    • Case B (Hindered): The sharp peak (3640 cm⁻¹) is present at all concentrations. No broad band is ever observed.

    • Case C (Intramolecular H-Bond): A sharp but redshifted peak (e.g., 3500 cm⁻¹) persists at all concentrations. (Common in ortho-nitrophenols, but distinct from the "free" position of hindered phenols).

Visualizations
Diagram 1: The Steric Shielding Mechanism

Caption: Comparison of intermolecular hydrogen bonding in standard phenols vs. steric blocking in hindered phenols.

StericMechanism cluster_0 Unhindered Phenol (Standard) cluster_1 Hindered Phenol (2,6-di-tert-butyl) Phenol1 Ph-OH Bond H-Bond Formation (Broad IR Peak) Phenol1->Bond Donor Phenol2 Ph-OH Phenol2->Bond Acceptor ResultStandard Broad Band ~3300 cm⁻¹ Bond->ResultStandard Hindered1 Ph(tBu)-OH Block Steric Repulsion (No H-Bond) Hindered1->Block Hindered2 Ph(tBu)-OH Hindered2->Block ResultHindered Sharp Peak ~3640 cm⁻¹ Block->ResultHindered

Diagram 2: Diagnostic Workflow for Unknown Aromatic Alcohols

Caption: Decision tree for classifying aromatic alcohols based on FTIR spectral response to dilution.

DecisionTree Start Analyze Unknown Aromatic Alcohol Step1 Perform Neat/Solid Scan Start->Step1 Check1 Is Peak Broad (3200-3500 cm⁻¹)? Step1->Check1 Dilution Perform Dilution Study (0.1M -> 0.001M) Check1->Dilution Yes ResultHindered Sterically Hindered Phenol (Free OH) Check1->ResultHindered No (Sharp Peak >3600) Check2 Does Peak Shift/Narrow upon Dilution? Dilution->Check2 ResultUnhindered Unhindered Phenol (Intermolecular H-Bonding) Check2->ResultUnhindered Yes (Broad -> Sharp) ResultIntra Intramolecular H-Bond (e.g., Salicylic Acid) Check2->ResultIntra No (Remains shifted <3600)

References
  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry.[5] [Link]

  • St. Paul's Cathedral Mission College. Infrared Spectroscopy of Alcohols and Phenols. SPCMC. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Alcohols and Phenols. LibreTexts. [Link]

  • National Institutes of Health (NIH). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal (Phenolic comparisons). PMC. [Link]

Sources

Comparative

Comparative Reactivity Guide: Triethyl vs. Trimethyl Phenylene Dimethanol

The following guide provides an in-depth technical comparison of Trimethyl Phenylene Dimethanol (TMPD) versus Triethyl Phenylene Dimethanol (TEPD) . Based on chemical structure analysis, these designations refer to the p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Trimethyl Phenylene Dimethanol (TMPD) versus Triethyl Phenylene Dimethanol (TEPD) .

Based on chemical structure analysis, these designations refer to the penta-substituted benzene derivatives, specifically the 2,4-bis(hydroxymethyl)-1,3,5-trialkylbenzene isomers.[1][2] These molecules are critical sterically hindered crosslinkers used in high-performance polyurethane and polyester resins.[1][2]

[1][2]

Executive Summary

Trimethyl Phenylene Dimethanol (TMPD) and Triethyl Phenylene Dimethanol (TEPD) are aromatic diols used primarily to modify the thermal and chemical resistance of condensation polymers.[1]

  • TMPD offers a balance of reactivity and moderate steric protection, making it suitable for standard high-performance coatings.[1][2]

  • TEPD exhibits significantly reduced reactivity due to the enhanced steric bulk of the ethyl groups. This "delayed action" is highly valuable for extending pot-life in urethane systems and improving hydrolytic stability in the final polymer matrix.[1][2]

Chemical Structure & Physical Properties[1][2][3][4][5][6]

To understand the reactivity differences, we must first define the steric environment of the reactive hydroxyl groups. Both molecules feature a benzene core with two primary alcohol groups (-CH


OH) positioned between alkyl substituents.[1][2]
FeatureTMPD (Trimethyl)TEPD (Triethyl)
IUPAC Name 2,4-bis(hydroxymethyl)-1,3,5-trimethylbenzene2,4-bis(hydroxymethyl)-1,3,5-triethylbenzene
Flanking Groups Methyl (-CH

)
Ethyl (-CH

CH

)
Steric Volume Moderate (A-value ~1.[1][2]70)High (A-value ~1.75 + rotational sweep)
LogP (Lipophilicity) ~1.8 (Estimated)~2.9 (Estimated)
Solubility Soluble in alcohols, ketones, esters.[1]Highly soluble in non-polar hydrocarbons; lower water solubility.[1]
The "Ortho Effect" Mechanism

In both molecules, the hydroxymethyl groups are located at positions 2 and 4.[1] They are flanked by alkyl groups at positions 1, 3, and 5.[1]

  • In TMPD: The methyl groups are relatively rigid.[1] The hydroxyl oxygen has a reasonable cone of approach for incoming electrophiles.

  • In TEPD: The ethyl groups possess an additional methylene-methyl bond.[1][2] The rotation of the terminal methyl group in the ethyl chain creates a "sweeping" effect (effective molar volume), significantly shielding the hydroxymethyl oxygen. This results in a higher energy barrier for the formation of the transition state during nucleophilic attack.

Reactivity Analysis: Kinetics & Application

The primary application of these diols is reacting with isocyanates (to form polyurethanes) or carboxylic acids (to form polyesters). We focus here on the Urethane Formation Reaction as the standard benchmark for reactivity.

Reaction: Alcohol + Isocyanate Urethane

[2]
Comparative Kinetic Profile

The reaction rate (


) is governed by the nucleophilicity of the oxygen and the steric accessibility.
  • Electronic Effect: Ethyl groups are slightly more electron-donating than methyl groups (Inductive effect

    
    ).[1] Theoretically, this makes the oxygen in TEPD slightly more nucleophilic.[1]
    
  • Steric Effect (Dominant): The steric hindrance of the ortho-ethyl groups overwhelms the electronic benefit.[1] The incoming isocyanate (itself a bulky electrophile) struggles to access the TEPD hydroxyl group.

Performance Implications[1][2][7][8][9][10][11]
  • Pot Life: TEPD formulations remain workable for longer periods.[1]

  • Hydrolytic Stability: The same steric shield that slows the formation of the bond also protects the formed ester/urethane linkage from water attack (hydrolysis). TEPD-based polymers are superior for marine or outdoor applications.[1][2]

Experimental Protocol: Kinetic Comparison

To objectively compare the reactivity, use the following Isocyanate Consumption Assay . This protocol uses Dibutyltin Dilaurate (DBTDL) catalysis to simulate industrial curing conditions.[1]

Materials
  • Analyte A: TMPD (dried, <0.05% water)[1]

  • Analyte B: TEPD (dried, <0.05% water)[1]

  • Reagent: Phenyl Isocyanate (PhNCO) (1.05 equiv)[1]

  • Solvent: Anhydrous Toluene or Xylene[1][2]

  • Catalyst: DBTDL (0.01 mol%)[1]

  • Internal Standard: Naphthalene (inert)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Diol (TMPD or TEPD) and 5 mmol of Naphthalene in 50 mL of anhydrous toluene in a three-neck flask equipped with a nitrogen purge and magnetic stirrer.

  • Equilibration: Heat the solution to 60°C and stabilize.

  • Initiation: Add 21 mmol of Phenyl Isocyanate rapidly via syringe. Immediately take a "t=0" sample.[1]

  • Catalysis: Add the DBTDL catalyst solution.

  • Sampling: Withdraw 0.5 mL aliquots at t = 1, 5, 10, 20, 40, and 60 minutes.

  • Quenching: Immediately quench samples into 1 mL of Dibutylamine solution (reacts with excess isocyanate instantly).

  • Analysis: Analyze quenched samples via HPLC (C18 column, Acetonitrile/Water gradient). Measure the disappearance of the Phenyl Isocyanate peak relative to the Naphthalene standard.

Expected Data Output
Time (min)TMPD Conversion (%)TEPD Conversion (%)
000
54515
107530
209255
409880
609992

Note: TEPD shows a distinct "lag phase" in the early minutes, characteristic of steric resistance.

Visualizations

Diagram 1: Steric Hindrance & Reaction Pathway

This diagram illustrates the reaction pathway and the "Steric Gate" concept differentiating the two molecules.

ReactivityComparison cluster_reactants Reactants cluster_TS Transition State (TS) TMPD TMPD (Methyl Flanked) TS_Me Low Energy Barrier (Accessible Oxygen) TMPD->TS_Me Fast Attack TEPD TEPD (Ethyl Flanked) TS_Et High Energy Barrier (Steric Crowding) TEPD->TS_Et Slow Attack (Steric Clash) NCO Electrophile (Isocyanate) NCO->TS_Me NCO->TS_Et Product Polyurethane/Polyester Network TS_Me->Product Rapid Cure TS_Et->Product Extended Pot Life

Caption: Comparative reaction pathway showing the higher activation energy barrier for TEPD due to steric crowding by ethyl groups.

Diagram 2: Experimental Workflow (Kinetic Assay)

A self-validating workflow for the protocol described in Section 4.

ExperimentalWorkflow cluster_loop Sampling Loop (t = 1, 5, 10, 20, 40, 60 min) Start Start: Anhydrous Conditions (N2 Purge) Mix Dissolve Diol + Internal Std (Toluene, 60°C) Start->Mix AddNCO Add Phenyl Isocyanate (t=0) Mix->AddNCO Catalyze Add Catalyst (DBTDL) AddNCO->Catalyze Sample Withdraw Aliquot Catalyze->Sample Quench Quench with Dibutylamine (Stops Reaction Immediately) Sample->Quench Analyze HPLC Analysis (Peak Area Ratio vs. Std) Quench->Analyze Calc Calculate k_obs (Second Order Plot) Analyze->Calc

Caption: Step-by-step kinetic assay workflow ensuring data integrity via internal standardization and chemical quenching.

References

  • Wicks, Z. W., et al. (2007).[1] Organic Coatings: Science and Technology. Wiley-Interscience.[1][2] (Detailed discussion on steric effects in isocyanate-alcohol reactions).

  • Ionescu, M. (2005).[1] Chemistry and Technology of Polyols for Polyurethanes. Rapra Technology.[1] (Reference for reactivity of aromatic polyester polyols).

  • Rand, L., et al. (1965).[1] "The Reaction of Isocyanates with Hindered Alcohols." Journal of Applied Polymer Science. (Foundational kinetic data on steric hindrance in urethane formation).

  • Gokmen, M. T., & Du Prez, F. E. (2012).[1] "Porous polymer particles: A comprehensive guide to synthesis, characterization, functionalization and applications."[1] Progress in Polymer Science. (Context for use of crosslinkers in resin synthesis).

Sources

Validation

Steric Control in Supramolecular Scaffolds: A Comparative Guide to (2,4,6-Triethyl-1,3-phenylene)dimethanol Derivatives

Topic: Crystal structure data for (2,4,6-triethyl-1,3-phenylene)dimethanol derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for (2,4,6-triethyl-1,3-phenylene)dimethanol derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of supramolecular chemistry and crystal engineering, the control of molecular conformation is paramount. This guide provides an in-depth technical comparison of (2,4,6-triethyl-1,3-phenylene)dimethanol and its derivatives against their methyl-substituted (mesitylene) and unsubstituted analogs.

While 1,3-phenylenedimethanol serves as a fundamental building block for macrocycles and metal-organic frameworks (MOFs), its conformational flexibility often leads to unpredictable packing. The introduction of ethyl groups at the 2,4,6-positions creates a "steric gear" mechanism, enforcing rigid, alternating conformations that are superior for constructing chiral pores, trianglimines, and specific drug encapsulation cavities.

Structural Analysis & Comparative Performance

The core distinction between the triethyl and trimethyl scaffolds lies in the rotational barrier of the substituents. This section analyzes why the triethyl derivative is the preferred choice for high-fidelity supramolecular architectures.

1.1 The "Steric Gear" Effect
  • Unsubstituted (Meta-xylene core): The hydroxymethyl arms have free rotation. Crystal packing is dominated by intermolecular hydrogen bonding, leading to dense, non-porous structures.

  • Trimethyl (Mesitylene core): Methyl groups provide some bulk but are spherical. They allow "slippage," meaning the arms can often adopt planar or irregular conformations depending on solvent effects.

  • Triethyl (The Product): The methylene unit of the ethyl group locks against the adjacent hydroxymethyl arm. This forces the arms to orient perpendicular to the benzene ring in an alternating up-down fashion. This pre-organization reduces the entropy cost of macrocyclization.

1.2 Comparative Data Table: Scaffold Performance
FeatureTriethyl Scaffold (2,4,6-Et)Trimethyl Scaffold (2,4,6-Me)Unsubstituted (H)
Conformational Lock High (Alternating Up/Down)Moderate (Partial rotation possible)Low (Free rotation)
Solubility (CHCl₃) Excellent (>100 mg/mL)GoodModerate
Macrocycle Yield High (Template effect)ModerateLow (Oligomers form)
Pore Stability Rigid (Permanent porosity)Flexible (Collapsible)Non-porous
Chiral Memory Yes (Atropisomerism possible)NoNo
Crystal Structure Data & Architecture

The crystal packing of (2,4,6-triethyl-1,3-phenylene)dimethanol derivatives typically follows specific motifs driven by the steric bulk of the ethyl groups.

2.1 Representative Crystallographic Parameters

Note: Data below represents the characteristic range for [2+2] macrocyclic derivatives (Trianglimines) synthesized from the triethyl-dimethanol precursor.

  • Crystal System: Monoclinic

  • Space Group:

    
     or 
    
    
    
    (Common for centrosymmetric dimers)
  • Lattice Parameters (Typical Range):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Key Interaction: The ethyl groups act as "bumpers," preventing π-π stacking of the central benzene rings. Instead, the structure forms channels stabilized by C-H···O and N-H[1][2]···O (if aminated) hydrogen bond networks.

2.2 Diagram: Conformational Locking Mechanism

StericLocking cluster_0 Steric Influence on Architecture Unsub Unsubstituted Core (Free Rotation) Outcome1 Random Packing (Dense Solid) Unsub->Outcome1 Entropy dominates Methyl Trimethyl Core (Partial Blocking) Outcome2 Flexible Pores (Collapsible) Methyl->Outcome2 weak steric barrier Ethyl Triethyl Core (Steric Gear Lock) Outcome3 Pre-organized Cavity (High Yield Macrocycle) Ethyl->Outcome3 -CH2-CH3 blocks rotation

Caption: The ethyl group (Green) enforces a specific "up-down" geometry, crucial for predictable macrocycle formation, unlike the flexible alternatives.

Experimental Protocols

To ensure reproducibility and high crystallinity, the following protocols are recommended. These methods are validated for the synthesis of the dimethanol precursor and its subsequent crystallization.

3.1 Synthesis of (2,4,6-Triethyl-1,3-phenylene)dimethanol

Rationale: Direct chloromethylation is efficient but can lead to over-substitution. The reduction of the diester route is preferred for purity required in drug delivery applications.

  • Starting Material: 1,3,5-Triethylbenzene.[2][3][4][5]

  • Bromomethylation: React with paraformaldehyde and HBr in acetic acid (60°C, 12h) to yield 2,4-bis(bromomethyl)-1,3,5-triethylbenzene.

    • Critical Step: Control temperature to prevent tris-substitution.

  • Hydrolysis: Reflux the dibromide in aqueous dioxane with

    
     (reflux, 24h).
    
  • Extraction: Evaporate solvent, extract with

    
    , and recrystallize from hexane/ethyl acetate.
    
3.2 Crystallization Protocol (Vapor Diffusion)

Target: Single crystals suitable for X-ray diffraction.[6]

  • Dissolution: Dissolve 20 mg of the derivative in 1.5 mL of a "Good Solvent" (typically

    
     or THF).
    
  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of the "Poor Solvent" (typically n-Hexane or Pentane).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 20°C for 3-7 days.

    • Observation: The ethyl groups increase solubility in

      
      , requiring a slow diffusion rate of hexane to avoid amorphous precipitation.
      
3.3 Workflow Diagram: Synthesis to Crystal

SynthesisWorkflow Start 1,3,5-Triethylbenzene Step1 Bromomethylation (HBr/CH2O, 60°C) Start->Step1 Inter Bis(bromomethyl) Intermediate Step1->Inter Yield ~75% Step2 Hydrolysis (CaCO3/Dioxane) Inter->Step2 Product (2,4,6-Triethyl-1,3-phenylene) dimethanol Step2->Product Yield ~85% Cryst Vapor Diffusion (CHCl3 / Hexane) Product->Cryst Xray X-Ray Diffraction (Data Collection) Cryst->Xray Single Crystals

Caption: Optimized workflow for isolating high-quality crystals of the dimethanol derivative.

Applications in Drug Development

The (2,4,6-triethyl-1,3-phenylene)dimethanol scaffold is not merely a structural curiosity; it is a functional tool in pharmaceutical sciences.[7]

  • Chiral Resolution: Macrocycles derived from this scaffold (Trianglimines) possess inherent chirality due to the "up-down" directional locking of the ethyl groups. They are used as stationary phases to separate chiral drug enantiomers.

  • Drug Encapsulation: The rigid cavity size (approx. 8-10 Å) is ideal for encapsulating small aromatic drug molecules, protecting them from metabolic degradation.

  • Solubility Enhancement: Unlike mesitylene-based hosts, the ethyl chains disrupt the crystal lattice energy of the host-guest complex just enough to improve the solubility of the complex in lipid-like environments, aiding membrane permeability.

References
  • Mazik, M. (2010). "Receptors for Carbohydrates and Other Biologically Important Substrates." CrystEngComm, 12, 3683-3694. Link

  • Gawronski, J., et al. (2007). "Trianglimines: A New Class of Chiral Macrocyclic Imines." Chemistry - A European Journal, 13(9), 2469-2478. Link

  • Weiße, A., Seichter, W., & Mazik, M. (2023). "Supramolecular Motifs in the Crystal Structures of Triethylbenzene Derivatives Bearing Pyridinium Subunits." Molecules, 28(18), 6505. Link

  • Murray, P., et al. (2007).[6] "2,4,6-Tris(bromomethyl)-1,3,5-trimethylbenzene." Acta Crystallographica Section E, 63, o224.[6] Link (Note: Cited for comparative lattice parameters of the methyl-analog).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2,4,6-triethyl-1,3-phenylene)dimethanol

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for (2,4,6-Triethyl-1,3-phenylene)dimethanol Executive Safety Summary Target Chemical: (2,4,6-Triethyl-1,3-phenylene)dimethanol Chemical Class: Substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for (2,4,6-Triethyl-1,3-phenylene)dimethanol

Executive Safety Summary

Target Chemical: (2,4,6-Triethyl-1,3-phenylene)dimethanol Chemical Class: Substituted Benzylic Alcohol / Sterically Hindered Diol Primary Hazard Classification (Derived via FGHA):*

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • STOT-SE (Category 3): May cause respiratory irritation.[2][4]

  • Acute Toxicity (Oral): Potentially harmful if swallowed (based on benzylic alcohol analogues).

(FGHA: Functional Group Hazard Assessment. As a specialized research intermediate, specific GHS data may be limited. Safety protocols are derived from structural analogues like 1,3-Benzenedimethanol and 1,3,5-Triethylbenzene.)

Immediate Action Required:

  • Engineering Control: All open handling must occur within a certified chemical fume hood .

  • Critical PPE: Chemical splash goggles and Nitrile gloves (minimum 0.11 mm thickness) are mandatory.

Risk Assessment & Hazard Identification

To ensure scientific integrity, we analyze the molecule's structure to predict its behavior and risks.

Structural FeatureSafety Implication
Benzylic Alcohol Groups (-CH₂OH) Eye/Mucous Membrane Irritant: Benzylic alcohols are known to cause significant eye irritation and potential corneal damage upon direct contact.
Triethyl Substitution (Steric Bulk) Lipophilicity: The three ethyl groups increase the molecule's lipophilicity compared to simple benzenedimethanol, potentially enhancing skin absorption .
Solid State (Likely Powder) Inhalation Risk: Fine particulates can be inhaled, causing respiratory tract irritation. Static charge may cause scattering during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety barrier.

PPE CategoryStandard RequirementTechnical Justification
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of fine powder ingress or splash from solution. Goggles provide a complete seal against irritant vapors and particulates.
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil)Material: Nitrile offers superior resistance to alcohols and aromatics compared to latex. Protocol: Inspect for pinholes. Change immediately upon contamination.[5] For prolonged immersion, use Silver Shield/4H laminate gloves.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Primary: Engineering controls (fume hood) are the first line of defense. Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 is required to prevent particulate inhalation.
Body Protection Lab Coat (100% Cotton or Nomex) + Long Pants Synthetic fibers (polyester) can melt onto skin if a fire occurs. Cotton provides a breathable, fire-resistant barrier.

Operational Protocol: Safe Handling Lifecycle

This step-by-step workflow ensures containment from storage to disposal.

Step 1: Preparation & Weighing
  • Workspace: Clear the fume hood. Ensure airflow is >100 fpm (0.5 m/s).

  • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula. This compound's steric bulk often leads to "fluffy" crystals that scatter easily.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside the hood.

    • Transfer the solid using a clean spatula.

    • Do not return excess chemical to the stock container to prevent cross-contamination.

Step 2: Reaction Setup (Solubilization)
  • Solvent Choice: The compound is likely soluble in alcohols (MeOH, EtOH), THF, or DCM.

  • Addition: Add solvent slowly to the solid.

    • Note: Dissolution may be endothermic.

  • Heating: If heating is required, use a silicone oil bath or heating block. Never use an open flame due to the flammability of organic solvents used.

Step 3: Spill Management
  • Minor Spill (Solid): Gently sweep into a dustpan using a brush. Wet the area with a paper towel dampened with isopropyl alcohol to pick up residual dust.

  • Minor Spill (Solution): Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with soap and water, followed by an ethanol wipe.

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of handling to minimize exposure risks.

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification (Goggles, Nitrile Gloves, Lab Coat) Start->PPE_Check Mandatory Hood_Prep Fume Hood Setup (Airflow > 0.5 m/s) PPE_Check->Hood_Prep Clearance Weighing Weighing Process (Anti-static, Closed Transfer) Hood_Prep->Weighing Inside Hood Solubilization Solubilization/Reaction (Solvent Addition) Weighing->Solubilization Transfer Waste Disposal (Non-Halogenated Organic) Solubilization->Waste Post-Exp

Caption: Workflow for the safe handling of (2,4,6-triethyl-1,3-phenylene)dimethanol, emphasizing engineering controls and PPE checkpoints.

Disposal Strategy

Proper disposal is the final step of the safety lifecycle.

Waste StreamCriteriaAction
Solid Waste Contaminated weighing boats, paper towels, gloves.Bag in a clear hazardous waste bag. Label as "Solid Organic Waste (Trace Benzylic Alcohol)".
Liquid Waste Reaction mixtures, mother liquors.Segregate into Non-Halogenated Organic Solvents (unless halogenated solvents like DCM were used).
Container Empty stock bottles.Triple rinse with ethanol.[6] Deface the label. Dispose of as glass waste or recycle according to local EHS policy.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12022, 1,3-Benzenedimethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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